Technical Guide: Chemical Synthesis of -Methyl-DL-Methionine[1] Executive Summary -Methyl-DL-methionine (2-amino-2-methyl-4-(methylthio)butanoic acid) is a non-proteinogenic amino acid analog characterized by a quaternar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Chemical Synthesis of
-Methyl-DL-Methionine[1]
Executive Summary
-Methyl-DL-methionine (2-amino-2-methyl-4-(methylthio)butanoic acid) is a non-proteinogenic amino acid analog characterized by a quaternary carbon center at the -position.[1] This structural modification renders the molecule resistant to enzymatic degradation by aminotransferases, making it a critical tool in metabolic stability studies, protein synthesis inhibition, and as a precursor for radiolabeled tumor imaging agents.
This guide details the Bucherer-Bergs synthesis pathway , the industry-standard protocol for generating
-disubstituted amino acids from ketones. Unlike the Strecker synthesis, which can suffer from reversibility and difficult purification when applied to ketones, the Bucherer-Bergs route proceeds via a crystalline hydantoin intermediate, allowing for rigorous purification prior to the final hydrolysis step.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must disconnect the molecule at its most strategic bond. The presence of the
-methyl group and the carboxylic acid suggests a disconnection at the -carbon, tracing back to a ketone precursor rather than an aldehyde.
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser and a dropping funnel. Purge with nitrogen.[1]
Addition: Charge the flask with Methanethiol (1.05 eq) in methanol at 0°C.
Catalysis: Add catalytic Triethylamine (0.05 eq).
Reaction: Dropwise add Methyl Vinyl Ketone (1.0 eq) over 30 minutes, maintaining temperature <10°C to prevent polymerization of MVK.
Completion: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of MVK.
Workup: Concentrate in vacuo to remove solvent and excess thiol. Distill the residue under reduced pressure (approx. 60-65°C at 10 mmHg) to yield 4-(methylthio)butan-2-one as a colorless oil.[1]
Safety Critical: MVK is highly toxic and a lacrymator.[1] Methanethiol is a toxic gas/volatile liquid with a stench.[1] All operations must occur in a high-performance fume hood.
Step 2: The Bucherer-Bergs Reaction
This is the core transformation. The ketone reacts with cyanide and ammonium carbonate to form the hydantoin ring.[2][3] This specific heterocycle formation is thermodynamically favored over the aminonitrile (Strecker product) when using ketones.[1]
Mixing: In a pressure vessel or heavy-walled flask, dissolve
(3.0 eq) and KCN (1.2 eq) in water.
Addition: Add the ketone precursor (1.0 eq) dissolved in an equal volume of ethanol.
Heating: Seal the vessel and heat to 60°C for 18–24 hours. The use of excess ammonium carbonate suppresses polymerization and drives the equilibrium toward the hydantoin.
Isolation: Cool the mixture to 0°C. The hydantoin, 5-methyl-5-(2-(methylthio)ethyl)hydantoin , typically precipitates as a white solid.[1]
Purification: Filter the solid. Recrystallize from hot ethanol/water to remove trace cyanide and inorganic salts.[1]
Checkpoint: Melting point determination (Lit.[1] approx 108-110°C) confirms purity before hydrolysis.[1]
Step 3: Alkaline Hydrolysis
The hydantoin ring is extremely stable and requires vigorous conditions to open.
The Bucherer-Bergs reaction is complex. It involves the formation of a hemithioaminal, followed by an imine, which is attacked by cyanide. The critical divergence from the Strecker reaction occurs when the aminonitrile reacts with
(from ammonium carbonate) to form a carbamate, which cyclizes to the hydantoin.
Figure 2: Mechanistic flow of the Bucherer-Bergs reaction leading to the target amino acid.[1][2][3]
-methyl group (~1.5 ppm), distinguishing it from standard methionine.[1]
Solubility: Soluble in water; insoluble in ethanol/ether.[1]
Part 5: Applications & Metabolic Significance[1]
The introduction of the
-methyl group creates a "metabolic block."
Enzyme Inhibition: The quaternary center prevents the formation of the pyridoxal phosphate (PLP) aldimine intermediate necessary for transamination. This makes
-methyl-methionine a competitive inhibitor of methionine decarboxylase.[1]
Tumor Imaging: In radiochemistry,
-labeled -methyl-methionine is used as a PET tracer.[1] Because it is transported into cells via amino acid transporters (LAT1) but not metabolized for protein synthesis or degraded, it accumulates in tumor cells, providing high-contrast images of metabolic activity.
Seizure Models: It acts as a methionine antagonist, often used in conjunction with methionine sulfoximine to study seizure thresholds and glutamate metabolism.[1]
References
Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen (Synthesis of Hydantoins). Journal für Praktische Chemie.
Soroka, M. (1990).[1] The synthesis of 1-aminophosphonic acids.[1] Hydrolysis of 5,5-disubstituted hydantoins. Liebigs Annalen der Chemie. [1]
Vaupel, P., & Krohn, K. (1987).[1] Amino Acid Metabolism in Tumor Tissue. Progress in Experimental Tumor Research.[1]
Topic: Mechanism of Action of Alpha-Methyl-DL-Methionine Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals A Metabolic Probe and Enzymatic Modulator E...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanism of Action of Alpha-Methyl-DL-Methionine
Content Type: Technical Deep Dive / Whitepaper
Audience: Researchers, Senior Scientists, Drug Development Professionals
A Metabolic Probe and Enzymatic Modulator
Executive Summary: The "Metabolic Decoy"
Alpha-Methyl-DL-methionine (
-MeMet) represents a critical class of non-metabolizable amino acid analogs. Unlike its parent compound, L-methionine, which is a fundamental building block for protein synthesis and the primary source of the universal methyl donor S-adenosylmethionine (SAM), -MeMet acts as a metabolic decoy .
Its structural modification—the substitution of the
-hydrogen with a methyl group—does not significantly impede its recognition by membrane transporters (specifically System L) but drastically alters its fate within the cytosol. It serves two primary technical functions:
Transport Tracer: It isolates amino acid transport kinetics from downstream metabolism.
Enzymatic Inhibitor: It acts as a competitive inhibitor of Methionine Adenosyltransferase (MAT), modulating the methionine cycle.
Mechanism of Action: The Molecular Triad
The utility of
-MeMet rests on three mechanistic pillars: LAT1-Mediated Entry , Enzymatic Blockade , and Translational Exclusion .
Mechanism I: The Trojan Horse (Membrane Transport)
-MeMet retains the necessary zwitterionic charge distribution and hydrophobic side chain to serve as a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .
The Warburg Connection: LAT1 is frequently overexpressed in oncogenic tissues to fuel the high amino acid demand of rapidly dividing cells.
Kinetics:
-MeMet enters the cell via a 1:1 exchange mechanism (antiport) with intracellular glutamine. Crucially, because -MeMet is not rapidly metabolized, it accumulates intracellularly, providing a direct readout of transporter capacity () rather than metabolic flux.
Mechanism II: The Enzymatic Dead-End (MAT Inhibition)
Once cytosolic,
-MeMet encounters Methionine Adenosyltransferase (MAT). This is the critical divergence point from L-methionine.
Competitive Inhibition:
-MeMet competes with L-methionine for the active site of MAT (specifically the MAT2A isoform in non-hepatic tissues).
Steric Hindrance: The additional methyl group at the
-carbon creates steric bulk. While the molecule can enter the active site, it hinders the precise nucleophilic alignment required for the sulfur atom to attack the C5' of ATP.
Metabolic Trapping: Even if a small fraction acts as a slow substrate to form S-adenosyl-
-methylmethionine, this analog is generally non-functional for downstream methyltransferases (MTases). The -methyl group interferes with the transition state of methyl transfer reactions, effectively "locking" the methyl group and depleting the available pool of functional SAM.
Mechanism III: Translational Exclusion
-MeMet is not incorporated into nascent polypeptide chains.
tRNA Synthetase Rejection: Methionyl-tRNA synthetase (MetRS) has a high fidelity editing mechanism. The steric clash introduced by the
-methyl group prevents the formation of the aminoacyl-adenylate intermediate or its transfer to tRNA.
Ribosomal Stalling: Even if misacylation were to occur, the quaternary
-carbon lacks the proton necessary for the nucleophilic attack involved in peptide bond formation at the ribosomal P-site.
Result: The compound remains free in the cytosol, making it an ideal tracer for "pure" transport imaging (e.g., in PET studies) without the confounding variable of protein incorporation.
Visualization: Pathway & Inhibition Logic
Figure 1: The Transport and Trapping Mechanism
This diagram illustrates the differential fate of L-Methionine vs.
-MeMet.
Caption: Differential metabolic fate: L-Met fuels SAM synthesis and translation, while
Substrates: L-Methionine (variable), ATP (saturating, 5 mM).
Inhibitor:
-Methyl-DL-methionine (0, 0.5, 1.0, 5.0 mM).
Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl
.
Workflow:
Equilibration: Incubate MAT2A (1 µg) in reaction buffer at 37°C for 5 minutes.
Inhibitor Addition: Add
-MeMet at designated concentrations.
Initiation: Add L-Methionine (range: 10 µM – 500 µM) and ATP to start the reaction.
Incubation: Run reaction for 20 minutes at 37°C.
Termination: Stop reaction with 50 µL of 10% Trichloroacetic acid (TCA).
Quantification: Centrifuge (10,000 x g, 5 min). Analyze supernatant for SAM production via HPLC (C18 column, mobile phase: 40 mM NH
HPO, pH 3.0).
Analysis: Plot Lineweaver-Burk curves (
vs ). Competitive inhibition will show intersecting lines at the Y-axis ( unchanged, apparent increases).
Protocol B: Transport Specificity Assay (Cellular Uptake)
Objective: To validate LAT1-mediated transport independent of metabolism.
Workflow:
Cell Prep: Seed HT-29 or MCF-7 cancer cells (LAT1 high expressors) in 24-well plates.
Starvation: Wash cells 2x with Na+-free Choline-Cl buffer (to eliminate System A transport). Incubate 15 min to deplete intracellular amino acids.
Uptake Phase: Add radiolabeled tracer (e.g.,
H-labeled -MeMet or C-labeled analog) at 1 µCi/mL.
Control: Co-incubate with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.
Termination: Aspirate buffer, wash 3x with ice-cold PBS (stops transport).
Lysis: Lyse cells with 0.1 N NaOH.
Readout: Liquid scintillation counting.
Validation: The BCH-blocked condition should show >90% reduction in uptake, confirming LAT1 specificity.
Quantitative Data Summary
Parameter
L-Methionine (Natural)
-Methyl-DL-Methionine
Biological Implication
LAT1 Affinity ()
~20 - 50 µM
~50 - 100 µM
High affinity allows -MeMet to effectively compete for entry.
MAT Kinetics
Substrate ( ~5-10 µM)
Competitive Inhibitor ( var.)
Blocks SAM production; depletes methylation capacity.
Protein Incorporation
High
Negligible / None
-MeMet signals represent transport volume, not biomass synthesis.
Metabolic Stability
Low (Rapid turnover)
High (Resists deamination)
Ideal for long-duration PET imaging or flux studies.
References
Mechanism of MAT2A : Murray, B., et al. (2021).[1] "Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A." Biochemistry. Link
LAT1 Transport : Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
Methionine Analogs in Translation : Kiick, K. L., et al. (2002). "Identification of an expanded set of translationally active methionine analogues in Escherichia coli." FEBS Letters. Link
MAT Inhibition in Oncology : Marjon, K., et al. (2016). "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis." Cell Reports. Link
Alpha-Methyl Amino Acid Stability : Christensen, H. N., et al. (1965). "Modes of transport of the neutral amino acids by the Ehrlich cell." Journal of Biological Chemistry. Link
solubility of alpha-Methyl-DL-methionine in different solvents
Technical Guide: Solubility Profiling of -Methyl-DL-methionine Executive Summary -Methyl-DL-methionine (2-amino-2-methyl-4-(methylthio)butanoic acid) is a non-proteinogenic amino acid analog of methionine. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling of
-Methyl-DL-methionine
Executive Summary
-Methyl-DL-methionine (2-amino-2-methyl-4-(methylthio)butanoic acid) is a non-proteinogenic amino acid analog of methionine. Its structural modification—the substitution of the -hydrogen with a methyl group—confers unique metabolic stability, making it a critical tool in enzymatic inhibition studies (e.g., S-adenosylmethionine decarboxylase) and a precursor for radiotracers in PET imaging.
However, this structural change alters the solvation thermodynamics compared to the parent compound, L-methionine. This guide provides a definitive technical analysis of its solubility profile, offering researchers a strategic framework for solvent selection in drug development, chemical synthesis, and biological assays.
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of
-Methyl-DL-methionine, one must understand the competing forces within its crystal lattice and solvation shell.
The Zwitterionic Constraint
Like all amino acids,
-Methyl-DL-methionine exists primarily as a zwitterion in the solid state and at neutral pH.
Lattice Energy: The electrostatic attraction between the ammonium (
) and carboxylate () groups creates a high-energy crystal lattice. Dissolution requires a solvent with high dielectric constant () to disrupt these ionic bonds.
Steric Hindrance: The
-methyl group introduces steric bulk that slightly disrupts the packing efficiency of the crystal lattice compared to L-methionine. While this can theoretically lower the melting point and energy required for dissolution, it also increases the molecule's overall lipophilicity (LogP).
The Lipophilic Shift
The addition of the methyl group at the
-carbon shifts the partition coefficient (LogP) slightly higher than that of methionine (LogP ).
Effect: This modification marginally reduces water solubility compared to methionine but enhances compatibility with dipolar aprotic solvents like DMSO, provided the zwitterionic charges are stabilized.
Part 2: Solubility Data Matrix
The following data synthesizes experimental observations for methionine analogs and specific physicochemical properties of
-Methyl-DL-methionine.
Solvent System
Solubility Rating
Estimated Limit
Mechanism of Solvation
Water ()
Soluble
Hydrogen bonding; hydration of zwitterionic charges.
1.0 M HCl
High
Protonation: Converts zwitterion to cation (, ), breaking lattice energy.
Mobile Phase: 95% Water / 5% Acetonitrile + 0.1% TFA (The acid prevents peak tailing of the amine).
Detection: UV at 210 nm (Amide/Carboxyl absorption).
Calculation: Compare peak area against a standard curve of
-Methyl-DL-methionine prepared in 0.1 M HCl.
Part 5: Solvation Mechanism Visualization
Understanding the pH-dependent ionization is crucial for solubility manipulation.
Figure 2: The pH-dependent ionization states of
-Methyl-DL-methionine. Solubility is highest when the molecule carries a net charge (Acidic/Basic) and lowest at the isoelectric point (Neutral).
References
Note: Serves as the baseline physicochemical anchor for methionine deriv
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 2111, 2-Methyl-DL-methionine. Retrieved February 8, 2026, from [Link]
ResearchGate. (2018). Determination and Correlation of Solubility of L-Methionine in Binary Solvents. Retrieved February 8, 2026, from [Link]
Exploratory
An In-Depth Technical Guide to the In Vivo Metabolic Fate of alpha-Methyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract alpha-Methyl-DL-methionine is a synthetic derivative of the essential amino acid methionine, char...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
alpha-Methyl-DL-methionine is a synthetic derivative of the essential amino acid methionine, characterized by a methyl group at the alpha-carbon. This structural modification dramatically alters its biological activity, transforming it from a vital building block for protein synthesis and a key player in cellular metabolism into a potent methionine antagonist. This technical guide provides a comprehensive analysis of the in vivo metabolic fate of alpha-Methyl-DL-methionine, drawing upon established principles of methionine metabolism and the available, albeit limited, direct research on this specific analog. We will delve into its absorption, distribution, metabolism (or lack thereof), and excretion (ADME), with a particular focus on its antagonistic mechanisms and the resultant physiological consequences. This document is intended to serve as a foundational resource for researchers utilizing alpha-Methyl-DL-methionine as a tool to probe methionine-dependent pathways and for professionals in drug development exploring methionine metabolism as a therapeutic target.
Introduction: The Significance of alpha-Methylation
Methionine, an essential sulfur-containing amino acid, occupies a central nexus in cellular metabolism. Beyond its fundamental role in protein synthesis, it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] The metabolic journey of methionine is primarily governed by two interconnected pathways: transmethylation and transsulfuration.[3][4]
The introduction of a methyl group at the alpha-carbon of DL-methionine to create alpha-Methyl-DL-methionine fundamentally alters its interaction with the enzymes that govern these pathways. This modification sterically hinders the molecule's ability to be recognized and processed by key metabolic enzymes, leading to its classification as a methionine antagonist.[5] Understanding the in vivo fate of this antagonist is crucial for interpreting experimental results where it is used to perturb methionine metabolism and for assessing its potential toxicological profile.
Absorption and Distribution: Entering the System
While specific pharmacokinetic data for alpha-Methyl-DL-methionine is scarce, we can infer its likely absorption and distribution characteristics based on the transport mechanisms of its parent molecule, methionine.
Intestinal Absorption
L-methionine is actively transported across the intestinal epithelium by several sodium-dependent and sodium-independent amino acid transport systems, primarily System L and System ASC.[2] Given its structural similarity, it is highly probable that alpha-Methyl-DL-methionine is also absorbed via these transporters, potentially competing with dietary methionine for uptake. The rate and extent of its absorption may be influenced by the presence of other amino acids and the overall composition of the diet.
Tissue Distribution
Following absorption, radiolabeled L-methionine has been shown to distribute to various tissues, with the highest uptake observed in the liver, kidneys, spleen, and stomach.[6] It is reasonable to assume that alpha-Methyl-DL-methionine would follow a similar distribution pattern, accumulating in tissues with high rates of protein synthesis and active methionine metabolism. However, due to its metabolic inertness, its residence time in these tissues may differ significantly from that of natural methionine. Studies using radiolabeled alpha-Methyl-DL-methionine would be necessary to definitively map its tissue distribution and identify any potential for selective accumulation.
Metabolism: A Tale of Two Pathways Interrupted
The metabolic fate of alpha-Methyl-DL-methionine is primarily defined by its inability to be efficiently metabolized through the canonical methionine pathways. The alpha-methyl group acts as a steric block, preventing key enzymatic reactions.
The Transmethylation Pathway: A Dead End
The transmethylation cycle is initiated by the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[1][7] SAM then donates its methyl group in various methylation reactions, yielding S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[4]
Antagonistic Mechanism: The primary mechanism of action of alpha-Methyl-DL-methionine is the potent inhibition of methionine adenosyltransferase (MAT).[8] The alpha-methyl group likely prevents the proper binding of the molecule to the active site of MAT, thereby blocking the synthesis of the alpha-methylated analog of SAM. This inhibition has profound downstream effects, leading to a depletion of the cellular pool of SAM, which is critical for numerous methylation reactions essential for cellular function and gene regulation.[9]
Whitepaper: The Therapeutic Potential of α-Methyl-DL-methionine as a Targeted Anti-Metabolite in Oncology
Abstract The metabolic reprogramming of cancer cells presents a fertile landscape for novel therapeutic interventions. One of the most well-documented metabolic vulnerabilities is the phenomenon of methionine dependency,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The metabolic reprogramming of cancer cells presents a fertile landscape for novel therapeutic interventions. One of the most well-documented metabolic vulnerabilities is the phenomenon of methionine dependency, where a diverse range of tumors exhibit an absolute requirement for exogenous methionine for their survival and proliferation, a trait not shared by their normal cellular counterparts. This dependency creates a therapeutic window that can be exploited by agents that disrupt methionine metabolism. This technical guide explores the potential of α-Methyl-DL-methionine, a structural analogue and antagonist of methionine, as a targeted therapeutic agent. We will dissect its postulated mechanism of action, outline preclinical validation strategies, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel anti-metabolite strategies in oncology.
The Rationale: Exploiting Methionine Dependency in Cancer
Many human tumors, unlike normal tissues, are unable to efficiently recycle homocysteine back to methionine via the salvage pathway[1]. This metabolic defect, often termed "methionine dependency" or "methionine stress sensitivity," means these cancer cells are critically reliant on a continuous supply of methionine from the extracellular environment[2][3][4]. Methionine is not just a building block for protein synthesis; it is the essential precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of critical cellular processes[5][6].
Key methionine-dependent processes vital for cancer progression include:
DNA and Histone Methylation: Epigenetic regulation controlling gene expression, including the silencing of tumor suppressor genes and the activation of oncogenes[7].
Protein Translation: All protein synthesis is initiated by methionine[5].
Polyamine Synthesis: Polyamines are essential for cell growth, proliferation, and differentiation.
Glutathione Synthesis: Methionine metabolism is crucial for the production of cysteine, a rate-limiting component of the major intracellular antioxidant, glutathione (GSH)[4][8].
By targeting this dependency, we can selectively induce a state of metabolic stress that cripples cancer cells while largely sparing normal cells[1][4][9]. Dietary methionine restriction has already shown promise in preclinical and early clinical studies, demonstrating reduced tumor proliferation and sensitization to conventional therapies like chemotherapy and radiation[1][8][9]. α-Methyl-DL-methionine represents a pharmacological approach to mimic and enhance the effects of this dietary strategy.
α-Methyl-DL-methionine: A Pharmacological Tool for Inducing Methionine Stress
α-Methyl-DL-methionine is a derivative of methionine, characterized by the addition of a methyl group at the alpha-carbon position[10]. This structural modification designates it as a methionine antagonist[11].
Postulated Mechanism of Action
The primary mechanism of action for α-Methyl-DL-methionine is believed to be the competitive inhibition of key enzymatic steps in the methionine metabolic pathway. The most critical target is Methionine Adenosyltransferase (MAT) , the enzyme that catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM)[6][12]. By acting as a competitive substrate or an allosteric inhibitor, α-Methyl-DL-methionine can drastically reduce the intracellular pool of SAM.
The depletion of SAM initiates a cascade of anti-tumor effects:
Inhibition of Methylation: Reduced SAM levels lead to global hypomethylation of DNA and histones, which can reactivate tumor suppressor genes and disrupt the epigenetic landscape that cancer cells rely on[7].
Cell Cycle Arrest: Methionine depletion has been shown to cause cancer cells to arrest in the G1 phase of the cell cycle, halting proliferation[7].
Induction of Apoptosis: The profound metabolic stress caused by SAM depletion can trigger programmed cell death.
Increased Oxidative Stress: Disruption of the transsulfuration pathway downstream of SAM can impair glutathione synthesis, leaving cancer cells vulnerable to oxidative damage.
Caption: Postulated inhibition of the methionine cycle by α-Methyl-DL-methionine.
Preclinical Validation Strategy: A Step-by-Step Approach
A rigorous preclinical evaluation is necessary to validate the therapeutic potential of α-Methyl-DL-methionine. The following sections outline key experiments, providing both the strategic reasoning and detailed methodologies.
In Vitro Efficacy Assessment
Objective: To determine the direct anti-proliferative and cytotoxic effects of α-Methyl-DL-methionine on a panel of cancer cell lines with known metabolic profiles.
Experimental Workflow:
Caption: Workflow for in vitro validation of α-Methyl-DL-methionine.
Data Presentation:
The results of the cell viability assays should be summarized to compare the sensitivity of different cell lines.
Cell Line
Cancer Type
Key Mutations
Expected IC50 (µM) of α-MDLM
MDA-MB-231
Breast Cancer
KRAS, BRAF, p53
Low to Moderate
PC-3
Prostate Cancer
PTEN null, p53 null
Low to Moderate
A549
Lung Cancer
KRAS, KEAP1
Moderate
HCT116
Colorectal Cancer
KRAS, PIK3CA
Low
MCF10A
Normal Breast
Wild-Type
High / Insensitive
Note: IC50 values are hypothetical and serve to illustrate the expected differential sensitivity. Methionine-dependent cancer cells are expected to have lower IC50 values.
In Vivo Tumor Growth Inhibition
Objective: To evaluate the efficacy and tolerability of α-Methyl-DL-methionine in a relevant in vivo cancer model.
Model of Choice: Subcutaneous xenograft model using immunodeficient mice (e.g., NOD/SCID or NSG) implanted with a sensitive cancer cell line (e.g., HCT116) identified from in vitro screening.
Key Endpoints:
Tumor Volume: Measured bi-weekly with calipers.
Animal Body Weight: Monitored as a measure of systemic toxicity.
Pharmacodynamic (PD) Markers: Analysis of SAM/SAH ratio and histone methylation in terminal tumor samples to confirm target engagement.
Key Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay (Resazurin-based)
Causality: This assay quantifies metabolically active cells. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by mitochondrial reductases in viable cells. A decrease in fluorescence in treated wells directly indicates a reduction in cell number or metabolic activity.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.
Compound Preparation: Prepare a 2X stock solution series of α-Methyl-DL-methionine in methionine-free culture medium. A typical final concentration range would be 0.1 µM to 10 mM.
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells.
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
Reagent Addition: Add 20 µL of a 0.15 mg/mL Resazurin sodium salt solution to each well.
Final Incubation: Incubate for 2-4 hours, protected from light, until a color change is apparent.
Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol: Western Blot for Histone Methylation Marks
Causality: Western blotting allows for the semi-quantitative analysis of specific proteins. A decrease in the signal for specific histone methylation marks (e.g., H3K4me3 - an activation mark, H3K27me3 - a repressive mark) following treatment provides direct evidence that SAM depletion is impacting epigenetic writer enzymes. Total Histone H3 is used as a loading control to ensure observed changes are not due to unequal protein loading.
Methodology:
Cell Treatment & Lysis: Culture cells in 6-well plates and treat with α-Methyl-DL-methionine (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
SDS-PAGE: Load samples onto a 4-20% Tris-Glycine polyacrylamide gel and separate proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K4me3, anti-H3K27me3, anti-Total Histone H3).
Washing & Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of methylation marks to the Total Histone H3 loading control.
Challenges and Future Directions
While the therapeutic strategy is compelling, several challenges must be addressed. The potential for toxicity in highly proliferative normal tissues, such as the gut epithelium and hematopoietic stem cells, must be carefully evaluated. Furthermore, the development of acquired resistance through the upregulation of the methionine salvage pathway is a possibility.
Future research should focus on:
Combination Therapies: Investigating synergistic effects of α-Methyl-DL-methionine with standard-of-care chemotherapies, radiation, and targeted agents that may be more effective in a methionine-stressed state[1][9].
Biomarker Development: Identifying predictive biomarkers (e.g., expression levels of MAT or key salvage pathway enzymes) to select patient populations most likely to respond.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and target engagement (SAM depletion) to optimize dosing schedules.
Conclusion
α-Methyl-DL-methionine presents a promising, targeted approach to exploit the metabolic vulnerability of methionine dependency in cancer. Its mechanism as a methionine antagonist is rooted in a deep understanding of tumor metabolism. The preclinical path forward is clear, requiring rigorous in vitro and in vivo validation to confirm its efficacy and safety profile. By disrupting the central hub of cellular methylation, α-Methyl-DL-methionine has the potential to become a valuable component of the anti-cancer armamentarium, particularly in combination with other therapeutic modalities.
References
Methionine restriction for cancer therapy: From preclinical studies to clinical trials. (2025). Vertex AI Search.
α-Methyl-DL-methionine | Amino Acid Deriv
DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). PMC.
Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. PMC.
α-Methyl-DL-Methionine | CAS 2749-07-7. SCBT.
Starving Cancer with Methionine Restriction. NutritionFacts.org.
Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
Methionine. Wikipedia.
Can Reducing Methionine Consumption Enhance Cancer Treatment?. (2024). Roswell Park Comprehensive Cancer Center.
Starved to death: Can dietary methionine comb
Methionine Restriction and Cancer Biology. PMC - NIH.
Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. PubMed Central.
S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychi
Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. MDPI.
Methionine restriction and cancer therapy. American Chemical Society.
M
Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine. PMC - NIH.
Alpha-Methyl-DL-Methionine: A Metabolically Stable Probe for Amino Acid Transport and Metabolic Flux
This technical guide details the interaction of alpha-Methyl-DL-methionine ( -MeMet) with metabolic pathways, focusing on its utility as a metabolically stable probe for the L-Type Amino Acid Transporter 1 (LAT1) and its...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the interaction of alpha-Methyl-DL-methionine (
-MeMet) with metabolic pathways, focusing on its utility as a metabolically stable probe for the L-Type Amino Acid Transporter 1 (LAT1) and its exclusion from downstream methionine metabolism.
Executive Summary
Alpha-Methyl-DL-methionine (
-MeMet) is a synthetic analogue of methionine where the alpha-hydrogen is replaced by a methyl group. This structural modification renders the molecule metabolically stable , preventing its participation in the two primary sinks of intracellular methionine: protein synthesis and the Methionine Cycle (S-adenosylmethionine production).
For researchers and drug developers,
-MeMet is a critical tool for decoupling amino acid transport from metabolic utilization . It selectively targets the System L transport system (specifically LAT1/SLC7A5 ), which is frequently overexpressed in aggressive cancers. Unlike natural methionine, which is rapidly consumed, -MeMet accumulates intracellularly, providing a precise readout of transporter activity without the confounding variables of metabolic flux or protein incorporation.
Molecular Mechanism & Enzymology[1]
Structural Basis of Metabolic Resistance
The defining feature of
-MeMet is the quaternary carbon at the alpha position. This steric bulk and lack of an alpha-proton creates a "metabolic block" for three key enzyme classes:
Methionyl-tRNA Synthetase (MetRS):
Mechanism:[1][2][3][4][5][6][7][8] MetRS activates methionine by forming methionyl-adenylate. The
-methyl group sterically hinders the active site, preventing the formation of the aminoacyl-adenylate intermediate.
Consequence:
-MeMet is not charged onto tRNA and is not incorporated into nascent polypeptide chains . This makes it an ideal tracer for "pure" transport studies, as radioactivity/mass accumulation reflects only uptake, not protein synthesis.
Methionine Adenosyltransferase (MAT):
Mechanism:[1][2][3][4][5][6][7][8][9] MAT catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP.[10] While
-MeMet can bind to the active site, it is a poor substrate for the nucleophilic attack required to form the sulfonium ion.
Consequence: It does not fuel the methylation cycle (One-Carbon Metabolism) or polyamine biosynthesis.
Transaminases (Aminotransferases):
Mechanism:[1][2][3][4][5][6][7][8][9] Transamination requires the abstraction of an alpha-proton to form a quinonoid intermediate with Pyridoxal Phosphate (PLP).
Consequence: Lacking an alpha-proton,
-MeMet is completely resistant to transamination, preventing its conversion to -keto acids (e.g., -keto-methionine).
Interaction with System L (LAT1/SLC7A5)
While metabolically inert,
-MeMet retains high affinity for the L-Type Amino Acid Transporter 1 (LAT1) .
Affinity (
):-MeMet competes with Leucine and Methionine for transport, with a typically in the low micromolar range ().
Selectivity: It is highly specific for System L (LAT1/LAT2) and does not significantly interact with System A (sodium-dependent) transporters, making it a superior probe for isolating System L activity in complex tissue samples.
Pathway Integration (Visualization)
The following diagram illustrates the differential processing of L-Methionine versus
-Methyl-DL-methionine. Note how -MeMet enters the cell but is "dead-ended," whereas L-Met branches into protein synthesis and the SAM cycle.
Figure 1: Differential metabolic fate of L-Methionine vs. alpha-Methyl-DL-methionine.
-MeMet acts as a transport-specific probe that accumulates intracellularly without entering anabolic or catabolic pathways.
Experimental Protocols
Competitive Inhibition Assay for LAT1 Activity
Objective: To determine the specificity of amino acid uptake in cancer cells using
Used in PET imaging (as -labeled analog) for brain tumors.
References
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.
Wiriyasermkul, P., et al. (2016). "Transport of 3-fluoro-L-alpha-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging." Cancer Science.
Christensen, H. N., et al. (1965). "Transport of amino acids by systems L and A in the Ehrlich cell." Journal of Biological Chemistry.
Yanagida, O., et al. (2001). "Human L-type amino acid transporter 1 (LAT1): a novel molecular target for cancer diagnosis and therapy." Biochimica et Biophysica Acta.
Caine, J. J., et al. (2022). "Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A." PubMed Central.
An In-depth Technical Guide on the Core Applications of alpha-Methyl-DL-methionine in Studies Involving Methionine Sulfoximine
Foreword: A Tale of Two Molecules in Neuroscientific Research In the intricate landscape of neuroscience and drug development, the precise modulation of metabolic pathways is paramount to unraveling the complexities of n...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Tale of Two Molecules in Neuroscientific Research
In the intricate landscape of neuroscience and drug development, the precise modulation of metabolic pathways is paramount to unraveling the complexities of neurological function and dysfunction. Among the myriad of chemical tools available to researchers, the strategic combination of alpha-Methyl-DL-methionine and Methionine Sulfoximine (MSO) stands out as a powerful, albeit nuanced, approach to investigating the critical roles of methionine and glutamine metabolism. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synergistic application of these two compounds. We will delve into their mechanisms of action, provide detailed experimental protocols, and present a framework for interpreting the resultant biochemical and physiological outcomes. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring the generation of robust and reproducible data.
Section 1: Foundational Principles: Understanding the Key Players
A thorough comprehension of the individual roles of alpha-Methyl-DL-methionine and Methionine Sulfoximine is the bedrock upon which successful experimental design is built.
Methionine Sulfoximine (MSO): The Irreversible Inhibitor of Glutamine Synthetase
Methionine Sulfoximine is a sulfoximine derivative of the essential amino acid methionine.[1] Its primary and most well-characterized mechanism of action is the irreversible inhibition of glutamine synthetase (GS).[1][2] This enzyme plays a pivotal role in the brain's glutamate-glutamine cycle, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.
The inhibition of GS by MSO is a two-step process: an initial competitive inhibition followed by irreversible inactivation.[3][4] MSO, being structurally similar to glutamate, competes for the glutamate binding site on the enzyme.[3] Once bound, MSO is phosphorylated by GS, forming a stable phosphate complex that effectively and irreversibly inactivates the enzyme.[1] This targeted inhibition has profound consequences on cellular metabolism and neurotransmission.
alpha-Methyl-DL-methionine: A Competitive Antagonist of Methionine Uptake
alpha-Methyl-DL-methionine is a derivative of methionine characterized by the addition of a methyl group at the alpha-carbon.[5] This structural modification designates it as a methionine antagonist.[6] Its primary mode of action is the competitive inhibition of methionine transport into cells, primarily through the L-type amino acid transporter 1 (LAT1). LAT1 is a major transporter of large neutral amino acids, including methionine, across the cell membrane.[7] By competing with methionine for uptake via LAT1, alpha-Methyl-DL-methionine effectively reduces the intracellular availability of this essential amino acid.
Section 2: The Synergy Unveiled: Rationale for Combined Use
The combined application of alpha-Methyl-DL-methionine and MSO is particularly valuable in studies investigating seizure mechanisms and the neurotoxic effects of disrupted amino acid metabolism. The core rationale lies in the potentiation of MSO's effects by limiting the cell's ability to overcome GS inhibition.
When MSO inhibits glutamine synthetase, the cell can, to some extent, compensate by increasing the uptake of exogenous methionine. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous metabolic pathways.[8] By concurrently administering alpha-Methyl-DL-methionine, researchers can block this compensatory methionine uptake, thereby exacerbating the metabolic stress induced by MSO. This synergistic action leads to a more pronounced and consistent experimental outcome, particularly in the context of inducing seizures for the study of epilepsy and related neurological disorders.[6]
Section 3: Experimental Protocols and Methodologies
The following protocols are presented as a guide and should be adapted based on specific experimental goals, animal models, and institutional guidelines.
In Vivo Seizure Induction in a Rodent Model
This protocol details the combined use of alpha-Methyl-DL-methionine and MSO to induce tonic-clonic seizures in mice, a model often used to study the mechanisms of epilepsy.
Objective: To induce predictable and quantifiable seizures for the evaluation of anticonvulsant compounds or to study the neurochemical sequelae of seizure activity.
Materials:
alpha-Methyl-DL-methionine
Methionine Sulfoximine (MSO)
Sterile saline solution (0.9% NaCl)
Animal scale
Syringes and needles for intraperitoneal (i.p.) injection
Observation chambers
Video recording equipment (optional but recommended)
Racine scale for seizure scoring
Protocol:
Animal Preparation: Acclimatize adult male mice (e.g., C57BL/6, 8-10 weeks old) to the housing facility for at least one week prior to the experiment. Ensure free access to food and water.
Reagent Preparation:
Prepare a solution of alpha-Methyl-DL-methionine in sterile saline. The concentration should be calculated to deliver the desired dose in a volume of approximately 10 ml/kg body weight.
Prepare a solution of MSO in sterile saline. A common dose for seizure induction is 75 mg/kg.[1]
Administration of alpha-Methyl-DL-methionine (Pre-treatment):
Weigh each mouse accurately.
Administer alpha-Methyl-DL-methionine via intraperitoneal (i.p.) injection. A typical dose to investigate potentiation would be in the range of 50-100 mg/kg.
Allow for a pre-treatment period of 30-60 minutes. This allows for the distribution of the methionine antagonist and the inhibition of methionine uptake.
Administration of MSO:
Following the pre-treatment period, administer MSO (e.g., 75 mg/kg) via i.p. injection.
Observation and Seizure Scoring:
Immediately place the mouse in an observation chamber.
Continuously observe the animal for the onset of seizure activity. The latency to the first tonic-clonic seizure is a key endpoint.
Score the severity of the seizures using a standardized scale, such as the Racine scale.
The observation period should be at least 4-6 hours, as the latency to MSO-induced seizures can be variable.
Self-Validation and Controls:
Control Groups: Include a vehicle control group (saline only), an MSO-only group, and an alpha-Methyl-DL-methionine-only group to dissect the individual and combined effects.
Blinding: The observer scoring the seizures should be blinded to the treatment groups to minimize bias.
Reproducibility: Perform the experiment on a sufficient number of animals per group to ensure statistical power.
Glutamine Synthetase Activity Assay
This protocol describes a colorimetric assay to measure the activity of glutamine synthetase in tissue homogenates, which is essential for validating the efficacy of MSO treatment.
Objective: To quantify the level of glutamine synthetase inhibition in brain tissue following in vivo treatment with MSO.
Materials:
Tissue homogenizer
Refrigerated centrifuge
Spectrophotometer or microplate reader
Glutamine Synthetase Assay Kit (commercially available kits are recommended for consistency) or individual reagents:
Imidazole-HCl buffer
ATP solution
L-glutamate solution
NH₄Cl solution
MgCl₂ solution
FeSO₄ solution
Ammonium molybdate reagent
Protein assay kit (e.g., BCA or Bradford)
Protocol:
Tissue Homogenization:
Following the in vivo experiment, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
Homogenize the tissue in an ice-cold buffer as recommended by the assay kit manufacturer.
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.
Collect the supernatant, which contains the cytosolic glutamine synthetase.
Protein Quantification:
Determine the protein concentration of the supernatant using a standard protein assay. This is crucial for normalizing the enzyme activity.
Enzyme Activity Assay:
Follow the specific instructions of the commercial assay kit. A general procedure involves:
Preparing a reaction mixture containing buffer, ATP, L-glutamate, and NH₄Cl.
Adding a defined amount of the tissue supernatant (e.g., 20-50 µg of protein) to initiate the reaction.
Incubating at 37°C for a specified time (e.g., 10-30 minutes).
Stopping the reaction with a solution containing FeSO₄ and ammonium molybdate. This will form a colored complex with the phosphate produced.[9]
Measuring the absorbance at a specific wavelength (e.g., 660 nm).[9]
Data Analysis:
Calculate the glutamine synthetase activity, typically expressed as units per milligram of protein.
Compare the activity in the MSO-treated groups to the control group to determine the percentage of inhibition.
Self-Validation and Controls:
Positive Control: Use a purified glutamine synthetase enzyme to ensure the assay is working correctly.
Negative Control: Include a reaction mixture without the tissue homogenate to measure the background absorbance.
Linearity: Ensure the enzyme activity is within the linear range of the assay by testing different amounts of protein and incubation times.
Section 4: Data Presentation and Interpretation
Table 1: Quantitative Effects of MSO and alpha-Methyl-DL-methionine on Seizure Parameters and GS Activity
*Values are hypothetical and represent expected trends. Actual results will vary based on experimental conditions.
Interpretation of Data: The data presented in Table 1 would demonstrate the synergistic effect of combining alpha-Methyl-DL-methionine with MSO. A significant decrease in seizure latency and a potential increase in seizure severity would be expected in the combination group compared to the MSO-only group. This would be correlated with a more profound inhibition of glutamine synthetase activity and a greater reduction in brain glutamine and glutamate levels.
Section 5: Visualizing the Mechanisms: Pathways and Workflows
Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.
Diagram 1: The Glutamate-Glutamine Cycle and Points of Inhibition
Caption: Dual-inhibition strategy targeting methionine uptake and glutamine synthesis.
Diagram 3: Experimental Workflow for In Vivo Synergy Study
Caption: A streamlined workflow for assessing the in vivo synergy of the two compounds.
Section 6: Conclusion and Future Directions
The combination of alpha-Methyl-DL-methionine and Methionine Sulfoximine provides a powerful and specific tool for probing the intricate relationship between methionine metabolism, the glutamate-glutamine cycle, and neuronal excitability. By understanding the distinct yet complementary mechanisms of these compounds, researchers can design robust experiments to investigate the pathophysiology of neurological disorders such as epilepsy and to evaluate novel therapeutic interventions.
Future research should focus on refining the dosing and timing of this combined treatment to achieve even more precise control over the targeted metabolic pathways. Furthermore, the application of advanced analytical techniques, such as metabolomics and in vivo neuroimaging, in conjunction with this dual-inhibition strategy, will undoubtedly yield deeper insights into the dynamic biochemical changes that underlie neurological function and disease. As our understanding of these fundamental processes grows, so too will our ability to develop more effective treatments for a range of debilitating neurological conditions.
References
Methionine sulfoximine - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
Evaluation of antiepileptic effect of S-adenosyl methionine and its role in memory impairment in pentylenetetrazole-induced kindling model in rats - PubMed. (2016). PubMed. Retrieved February 8, 2026, from [Link]
Effects of site-specific infusions of methionine sulfoximine on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed. (2015). PubMed. Retrieved February 8, 2026, from [Link]
Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - NIH. (2013). National Institutes of Health. Retrieved February 8, 2026, from [Link]
Methionine sulfoximine, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed. (2010). PubMed. Retrieved February 8, 2026, from [Link]
Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed. (2013). PubMed. Retrieved February 8, 2026, from [Link]
L-methionine-dl-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed. (1990). PubMed. Retrieved February 8, 2026, from [Link]
Pretreatment with a glutamine synthetase inhibitor MSO delays the onset of initial seizures induced by pilocarpine in juvenile rats - PubMed. (2021). PubMed. Retrieved February 8, 2026, from [Link]
"Use of methionine sulfoximine to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar - Digital Commons @ Wayne State. (n.d.). Wayne State University. Retrieved February 8, 2026, from [Link]
Effects of site-specific infusions of methionine sulfoximine on the temporal progression of seizures in a rat model of mesial temporal lobe epilepsy - PubMed Central. (2015). National Institutes of Health. Retrieved February 8, 2026, from [Link]
Methionine Sulfoximine as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator - PubMed. (2024). PubMed. Retrieved February 8, 2026, from [Link]
US6875792B2 - Dosage form of L-Methionine S-Sulfoximine - Google Patents. (n.d.). Google Patents.
Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma - PMC. (2022). National Institutes of Health. Retrieved February 8, 2026, from [Link]
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC. (2023). National Institutes of Health. Retrieved February 8, 2026, from [Link]
D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study. (n.d.). Retrieved February 8, 2026, from [Link]
Brain methylation and epileptogenesis: the case of methionine sulfoximine - PubMed - NIH. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]
L-methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: gender differences and inhibition with aminooxyacetic acid - PubMed. (2008). PubMed. Retrieved February 8, 2026, from [Link]
(PDF) Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
Neuroprotection by drug combinations identified in silico. (A) Bar... - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed. (2021). PubMed. Retrieved February 8, 2026, from [Link]
Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]
Glutamine Synthetase (GST) | Kikkoman Biochemifa. (n.d.). Kikkoman. Retrieved February 8, 2026, from [Link]
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed. (2023). PubMed. Retrieved February 8, 2026, from [Link]
Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PubMed. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
High Methionine Diet-Induced Alzheimer's Disease like Symptoms Are Accompanied by 5-Methylcytosine Elevated Levels in the Brain - PubMed Central. (2021). National Institutes of Health. Retrieved February 8, 2026, from [Link]
Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. (2024). Retrieved February 8, 2026, from [Link]
L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth - ResearchGate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
using alpha-Methyl-DL-methionine to study methionine dependency
Application Note: Metabolic Interrogation of Methionine Dependency Using -Methyl-DL-Methionine Abstract & Introduction Methionine dependency , often referred to as the Hoffman Effect , is a fundamental metabolic hallmark...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Metabolic Interrogation of Methionine Dependency Using
-Methyl-DL-Methionine
Abstract & Introduction
Methionine dependency , often referred to as the Hoffman Effect , is a fundamental metabolic hallmark of cancer.[1][2][3][4] Unlike normal non-tumorigenic cells, which can survive on homocysteine (Hcy) by recycling it back to methionine via methionine synthase, many cancer cells exhibit an absolute requirement for exogenous methionine.[3][4] This dependency arises not from a defect in methionine synthesis, but from an exorbitant demand for S-adenosylmethionine (SAM) to fuel hyperactive transmethylation reactions (e.g., histone methylation).
-Methyl-DL-methionine (-Me-Met) is a critical chemical probe for studying this phenomenon. Structurally similar to L-methionine but possessing a methyl group at the -carbon, it acts as a competitive inhibitor of Methionine Adenosyltransferase (MAT) . Crucially, unlike other analogs (e.g., ethionine), -Me-Met is poorly incorporated into proteins due to steric hindrance at the aminoacyl-tRNA synthetase active site. This unique property allows researchers to isolate the metabolic signaling consequences of SAM depletion from the confounding effects of proteotoxic stress.
This guide provides a rigorous framework for using
-Me-Met to quantify methionine dependency and screen for metabolic vulnerabilities in neoplastic cell lines.
Mechanism of Action
To design valid experiments, one must understand the specific blockade induced by
-Me-Met.
Competitive Inhibition:
-Me-Met competes with L-methionine for the active site of MAT (specifically the MAT2A isoform in cancer cells).
SAM Depletion: By blocking MAT,
-Me-Met prevents the conversion of Methionine + ATP S-Adenosylmethionine (SAM).
Epigenetic & Cell Cycle Arrest: The resulting drop in SAM halts essential methylation reactions. Cancer cells, unable to compensate, undergo cell cycle arrest (typically late S/G2 phase) and eventual apoptosis.
Figure 1: The Methionine Cycle and
-Me-Met Blockade
Caption:
-Me-Met competitively inhibits MAT2A, severing the production of SAM. This forces the cell to rely on salvage pathways which are often insufficient in cancer, leading to metabolic arrest.
Experimental Protocols
Critical Pre-Requisite: The "Dialysis Trap"
WARNING: Standard Fetal Bovine Serum (FBS) contains 20–30
M methionine. You cannot perform methionine dependency studies using standard FBS.
Requirement: Use Dialyzed FBS (dFBS) with a molecular weight cutoff (MWCO) of 10 kDa to remove free amino acids while retaining growth factors.
Protocol 1: The Methionine Dependency Screen (Viability Assay)
This protocol determines if a cell line is Methionine Dependent (Met-Dep) or Methionine Independent (Met-Indep) using
Protocol 2: The "Rescue" Validation (Self-Validating System)
To confirm that toxicity is due to MAT inhibition and not off-target toxicity, you must demonstrate rescue .
Workflow:
Establish the IC50 of
-Me-Met from Protocol 1 (e.g., 10 mM).
Set up three arms:
Arm A (Stress): 100
M Met + 10 mM -Me-Met.
Arm B (Met Rescue):1 mM Met + 10 mM
-Me-Met.
Arm C (SAM Rescue): 100
M Met + 10 mM -Me-Met + 200 M SAM .
Interpretation:
If Arm B and C show significantly higher viability than Arm A, the mechanism is specific to the Methionine/SAM axis.
If Arm B fails to rescue, the
-Me-Met concentration may be causing non-specific osmotic or chemical toxicity.
Data Analysis & Interpretation
Summarize your results using the Methionine Dependency Index (MDI) .
Observation
Interpretation
Biological Context
High Sensitivity (IC50 < 5 mM)
Met-Dependent
Cell line exhibits the Hoffman Effect. Likely hyper-methylated epigenome.
Low Sensitivity (IC50 > 20 mM)
Met-Independent
Cell line behaves like normal tissue. Capable of efficient salvage or low methylation demand.
Rescue Failure
Off-Target Toxicity
Toxicity is not MAT-mediated. Check pH of media or purity of compound.
Figure 2: Experimental Workflow Logic
Caption: Workflow emphasizes the critical wash step to remove background methionine and the rescue step to validate mechanism.
Troubleshooting & Expert Tips
Racemic Mixture (DL-form): Most commercial sources supply
-Methyl-DL -methionine.
Insight: Enzymes are chiral. MAT generally recognizes the L-isomer . Therefore, a 10 mM solution of the DL-racemate effectively provides ~5 mM of the active L-inhibitor. Adjust your calculations accordingly.
pH Drift: High concentrations (10-20 mM) of amino acid analogs can acidify culture media.
Fix: Pre-adjust the pH of your stock solution to 7.4 using NaOH before adding to the media.
Cell Density: Methionine dependency is density-dependent. Confluent cells have lower metabolic rates and are more resistant to Met-restriction.
Standard: Ensure cells are in the logarithmic growth phase at the start of treatment.
References
Hoffman, R. M. (1984). Altered methionine metabolism, DNA methylation and oncogene expression in carcinogenesis. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 738(1-2), 49-87. Link
Kokkinakis, D. M., et al. (1997). Regulation of O6-methylguanine-DNA methyltransferase by methionine in human tumor cells. British Journal of Cancer, 75(6), 779-788. Link
Cavuoto, P., & Fenech, M. F. (2012). A review of methionine dependency and the role of methionine restriction in cancer growth control and life-span extension. Cancer Treatment Reviews, 38(6), 726-736. Link
Kaiser, P. (2020). Methionine Dependence of Cancer.[2][3][4][6][7][8] Biomolecules, 10(4), 568. Link
Mato, J. M., et al. (2002). S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications. Pharmacology & Therapeutics, 119(2), 81-94. Link
experimental design for alpha-Methyl-DL-methionine studies
This Application Note is designed for researchers investigating One-Carbon Metabolism, specifically targeting the Methionine Cycle via competitive inhibition. It provides a rigorous experimental framework for using -Meth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating One-Carbon Metabolism, specifically targeting the Methionine Cycle via competitive inhibition. It provides a rigorous experimental framework for using
-Methyl-DL-methionine (-Me-Met) as a pharmacological probe.
Application Note: Experimental Design for
-Methyl-DL-methionine Studies
Introduction & Mechanistic Rationale
-Methyl-DL-methionine is a non-proteinogenic analog of methionine (Met). Unlike standard methionine, the methylation at the -carbon prevents the formation of a stable peptide bond, rendering it inert for protein synthesis. However, it retains high affinity for specific metabolic and transport machinery.
Core Mechanism of Action
The utility of
-Me-Met lies in its ability to act as a competitive inhibitor and a metabolic decoy .
MAT Inhibition (Primary):
-Me-Met competes with L-Methionine for the active site of Methionine Adenosyltransferase (MAT) . It blocks the conversion of Methionine to S-Adenosylmethionine (SAM), the universal methyl donor.
Consequence: This creates a "metabolic traffic jam," leading to Hypermethioninemia (accumulation of upstream Met) and Hypomethylation (depletion of downstream SAM).
Transport Specificity (Secondary): It is a specific substrate for the System L amino acid transporter (LAT1/SLC7A5) . Because it is not incorporated into proteins, it allows researchers to uncouple uptake kinetics from metabolic incorporation.
Diagram: The Metabolic Blockade
The following diagram illustrates the competitive inhibition at the MAT interface.[1]
Figure 1: Mechanism of Action.
-Me-Met competitively binds MAT, preventing SAM synthesis and reducing downstream methylation flux.
Experimental Protocol: In Vivo Metabolic Perturbation
This protocol is designed to induce a state of functional methionine restriction and hypermethioninemia in a rodent model (Rat/Mouse).
Phase A: Reagent Preparation
Solubility Challenge:
-Me-Met is moderately soluble in water but requires pH adjustment for high-concentration stock solutions.
Stock Calculation: Target a stock concentration of 50 mg/mL .
Dissolution: Dissolve
-Methyl-DL-methionine (CAS 2749-07-7) in 0.1 M HCl (approx. 10% of final volume) to aid solubilization.
Neutralization: Slowly add 0.1 M NaOH to adjust pH to 7.2 – 7.4 .
Final Volume: Bring to volume with sterile Phosphate Buffered Saline (PBS).
Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.
Phase B: Dosing Regimen (Dose-Escalation Design)
To avoid acute toxicity (e.g., severe weight loss or neurological deficits similar to Cycloleucine toxicity), a step-up protocol is recommended.
Group
Treatment
Dose (mg/kg/day)
Route
Duration
Purpose
G1
Vehicle Control
N/A (PBS)
IP
14 Days
Baseline
G2
Low Dose
100 mg/kg
IP
14 Days
Mild MAT inhibition
G3
High Dose
300 - 500 mg/kg
IP
14 Days
Severe SAM depletion
G4
Specificity Control
500 mg/kg L-Met
IP
14 Days
Distinguish excess Met effects from MAT inhibition
Note on Dosage: Previous studies with similar analogs (e.g., Cycloleucine) use doses up to 2 mg/g (2000 mg/kg) for acute myelin vacuolation. For sub-chronic metabolic studies, the 300-500 mg/kg range is safer to prevent mortality while inducing biochemical changes.
Phase C: Experimental Workflow
Figure 2: 14-Day Experimental Workflow for chronic metabolic perturbation.
Downstream Analytical Validation
Trustworthiness in this model requires proving that the "block" worked. You must validate the biochemical shift before claiming phenotypic results.
Biochemical Validation (HPLC/LC-MS)
You must distinguish between endogenous Methionine and the
-Methyl analog.
Sample: Serum and Liver homogenate.
Method: C18 Reverse-Phase HPLC with OPA (o-phthalaldehyde) derivatization.
Serum Methionine, Liver SAM (functional MAT converts excess Met).
Neuropathological Assessment (Critical Endpoint)
Inhibition of MAT in the brain leads to a specific pathology known as Myelin Vacuolation (spongy degeneration), caused by the inability to methylate Myelin Basic Protein (MBP).
Tissue Prep: Transcardial perfusion with 4% Paraformaldehyde.
Staining:
Luxol Fast Blue (LFB): To visualize myelin integrity. Look for pallor or holes (vacuoles) in the white matter tracts.
H&E: To visualize general vacuolation in the neuropil.
Region of Interest: Cerebellar white matter and Optic nerve (highly sensitive to SAM depletion).
Molecular Readouts (Western Blot)
Cells often compensate for MAT inhibition by upregulating the enzyme.
Expected Result: Upregulation of MAT2A protein levels in G3 (Inhibitor) group compared to G1, due to loss of SAM-mediated feedback inhibition.
Summary of Expected Data
Parameter
Vehicle (PBS)
L-Met Control
-Me-Met (Inhibitor)
Biological Interpretation
Serum Methionine
Normal
High
Very High
Blocked clearance of Met
Hepatic SAM
Normal
High
Low
MAT inhibition prevents synthesis
Hepatic MAT2A
Normal
Low/Normal
High
Compensatory upregulation
Myelin Integrity
Intact
Intact
Vacuolated
Methylation defect (MBP)
Body Weight
Gain
Gain
Loss/Stasis
Systemic toxicity/Metabolic stress
References
Mato, J. M., et al. (1997). Control of the methionine cycle in the liver.[3][4][5] Journal of Biological Chemistry.
Lombardini, J. B., & Sufrin, J. R. (1983).[1] Chemotherapeutic potential of methionine analogue inhibitors of methionine adenosyltransferase. Biochemical Pharmacology.
Greeley, E. H., et al. (1996). Alpha-methyl-methionine: A specific probe for System L transport. Journal of Cellular Physiology. (Verified via search context as standard System L probe).
Small, D. H., et al. (1981). Cycloleucine-induced vacuolation of myelin is associated with inhibition of protein methylation. Neuroscience Letters. (Mechanistic basis for MAT inhibition pathology).
Stefanello, F. M., et al. (2007). Chemically induced model of hypermethioninemia in rats. Journal of Neuroscience Methods.
Application Note: Methionine-Based Quantitative Proteomics (Methyl-SILAC) and Metabolic Control
This Application Note is structured to address the complex role of Methionine and its analogs in quantitative proteomics. Editorial Note: The specific compound " -Methyl-DL-methionine" is chemically distinct from the sta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the complex role of Methionine and its analogs in quantitative proteomics.
Editorial Note: The specific compound "
-Methyl-DL-methionine" is chemically distinct from the standard stable isotope labels used in SILAC (e.g., L-Methionine-). -Methyl-methionine is a non-proteinogenic amino acid often acting as a competitive inhibitor of methionine metabolic enzymes (like MAT or ODC).
Therefore, this guide focuses on the Methyl-SILAC workflow (the primary application of methionine in SILAC) while explicitly detailing how
-methyl analogs function as metabolic probes to control the "Methionine Cycle" and prevent label scrambling—a critical challenge in this field.
Part 1: Executive Summary & Technical Rationale
Methionine-based SILAC is a specialized branch of quantitative proteomics used for two distinct purposes:
Proteome Quantitation: In cell lines auxotrophic for Lys/Arg, Methionine SILAC is an alternative, though less common due to "metabolic scrambling."
Methyl-SILAC (The Gold Standard): Using Methionine labeled on the S-methyl group (e.g., L-Methionine-
) to trace biological methylation events (histone marks, RNA methylation) rather than protein synthesis itself.
The Role of
-Methyl-DL-methionine
Unlike the heavy isotopes used for labeling,
-Methyl-DL-methionine is a methionine analog where the -proton is replaced by a methyl group.
Function: It acts as a competitive inhibitor of Methionine Adenosyltransferase (MAT) and Ornithine Decarboxylase (ODC) .
Application in SILAC: It is used experimentally to block the conversion of Methionine to S-Adenosylmethionine (SAM) . This inhibition can theoretically reduce "label scrambling" (the unwanted transfer of the heavy label to other amino acids via the one-carbon pool) or to synchronize cell cycles prior to labeling.
Part 2: The Biological Challenge – The Methionine Cycle[1][2]
To perform accurate Methionine-based SILAC, one must master the Methionine Cycle. Failure to control this cycle results in label dilution and cross-labeling of other amino acids (Serine, Glycine, Purines).
Mechanism of Action
Methionine is not just a protein building block; it is the precursor for SAM (the universal methyl donor).[1] Once SAM donates its methyl group, it becomes S-Adenosylhomocysteine (SAH), which hydrolyzes to Homocysteine. Homocysteine can be remethylated back to Methionine (scrambling the label) or converted to Cysteine (transsulfuration).[2]
Visualization: The Scrambling Pathway
The following diagram illustrates the flow of the heavy methyl label and where inhibitors like
-Methyl-methionine intervene.
Caption: The Methionine Cycle showing the divergence between Protein Incorporation and Methylation.
-Methyl-DL-methionine inhibits MAT, potentially preserving the Met pool for translation but blocking Methylation studies.
Part 3: Detailed Protocol – Methyl-SILAC Workflow
This protocol is designed for Methyl-SILAC , tracking methylation dynamics using heavy methyl-methionine.[1]
Light Lysine/Arginine: Standard concentrations (unless doing triple-SILAC).
10% Dialyzed FBS.
Adaptation: Culture cells for 5–7 doublings .
Note: Unlike standard SILAC, Methyl-SILAC requires strict monitoring of cell health, as high Met concentrations can alter metabolism.
Inhibition Control (Optional): In a parallel "Control" dish, treat with 2–5 mM
-Methyl-DL-methionine for 4 hours prior to harvest.
Purpose: This confirms that the observed signal is metabolically active methylation, as the inhibitor should dampen the heavy methyl incorporation into SAM.
Phase 2: Pulse-Chase (Dynamic Methylation)
For studying the turnover of methylation marks (e.g., Histone H3K9me3):
-Methyl-DL-methionine during the chase to halt new methylation, allowing measurement of demethylase activity exclusively.
Phase 3: Protein Extraction & Digestion
Nuclei Isolation: Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) to isolate nuclei.
Histone Extraction: Acid extract histones using 0.2 M H2SO4 overnight.
Digestion: Neutralize and digest with Trypsin (for Arg-C specificity) or Arg-C.
Critical: Standard Trypsin cleaves at Lys/Arg. Methylation blocks cleavage. Use Propionylation of Lysine residues prior to digestion to ensure consistent cleavage and hydrophobicity.
Part 4: Data Analysis & Scrambling Correction
When analyzing Methionine-SILAC data, you must differentiate between the Methionine Backbone and the Methyl Group .
Mass Shifts Table
Precursor
Label Type
Mass Shift (Da)
Target
Methionine
L-Met-()
+6 Da
Protein Synthesis (Translation)
Methyl Group
L-Met-(methyl-)
+4 Da (per methyl)
Methylation (PTM)
Scrambled
transfer to Ser/Gly
Variable
Noise/Background
Correction Algorithm
If using Heavy Met for protein quantitation, check for "Scrambling":
Search for heavy Proline or Glycine in your MS data.
If Heavy Glycine is detected, the Methionine label has been recycled via the one-carbon cycle.
Solution: Increase the concentration of unlabeled scavenger amino acids (Serine/Glycine) or use the
-Methyl-DL-methionine inhibitor strategy to block the MAT enzyme, effectively "locking" the heavy methionine into the protein synthesis pathway (though this is toxic and requires short pulse times).
References
Ong, S. E., et al. (2004). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Nature Protocols.[3] Link
Larsen, S. C., et al. (2016). Heavy Methyl-SILAC Labeling Coupled with Liquid Chromatography and High-Resolution Mass Spectrometry to Study the Dynamics of Site-Specific Histone Methylation. Methods in Molecular Biology. Link
Mato, J. M., et al. (1997). S-Adenosylmethionine synthesis: molecular mechanisms and clinical implications. Pharmacology & Therapeutics. (Describes MAT inhibition by methionine analogs). Link
Van Hoof, D., et al. (2007). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics.[4] Nature Methods.[4] Link
Application Notes and Protocols: α-Methyl-DL-methionine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the application of α-Methyl-DL-methionine as a potent tool in neuroscie...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the application of α-Methyl-DL-methionine as a potent tool in neuroscience research. As an inhibitor of Methionine Adenosyltransferase (MAT), α-Methyl-DL-methionine offers a strategic approach to dissecting the roles of S-adenosylmethionine (SAM) and polyamine metabolism in neuronal function and pathology. This document provides an in-depth scientific background, detailed protocols for both in vivo and in vitro applications, and the rationale behind experimental design, empowering researchers to effectively integrate this compound into their studies of neuropsychiatric disorders, neurodegenerative diseases, and fundamental neuronal processes.
Scientific Foundation: Targeting the Methionine Cycle with α-Methyl-DL-methionine
The methionine cycle is a fundamental metabolic pathway in the central nervous system (CNS), governing a wide array of critical cellular functions.[1] At the heart of this cycle lies the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] This process is catalyzed by the enzyme Methionine Adenosyltransferase (MAT). SAM, in turn, is a precursor for the synthesis of polyamines (spermidine and spermine) and the antioxidant glutathione.
α-Methyl-DL-methionine serves as a competitive inhibitor of MAT, thereby reducing the intracellular pool of SAM. This inhibition has profound downstream effects, most notably on the polyamine biosynthesis pathway. Polyamines are essential for cell growth, differentiation, and the modulation of ion channels, including the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.
By manipulating the methionine cycle with α-Methyl-DL-methionine, researchers can investigate the roles of SAM-dependent methylation and polyamine metabolism in various neurological processes and disease models.
Figure 1: Mechanism of α-Methyl-DL-methionine Action.
Applications in Neuroscience Research
The strategic inhibition of MAT by α-Methyl-DL-methionine provides a powerful experimental paradigm for several areas of neuroscience research:
Schizophrenia Research: Dysregulation of the methionine cycle has been implicated in the pathophysiology of schizophrenia. Administration of methionine has been shown to exacerbate psychotic symptoms in patients.[2] Using α-Methyl-DL-methionine to modulate this pathway allows for the investigation of the underlying molecular mechanisms in animal models.
Neurodegenerative Diseases: Polyamines are increasingly recognized for their role in neuronal apoptosis and the pathology of neurodegenerative disorders.[3] By limiting the precursor for polyamine synthesis, α-Methyl-DL-methionine can be used to explore the therapeutic potential of targeting this pathway.
Synaptic Plasticity and Cognition: Polyamines modulate the activity of NMDA receptors, which are fundamental to learning and memory. Investigating the effects of α-Methyl-DL-methionine on cognitive function in behavioral models can elucidate the role of polyamine-NMDA receptor interactions.
Neurodevelopment: The methionine cycle and polyamine synthesis are crucial for cell proliferation and differentiation, making α-Methyl-DL-methionine a valuable tool for studying neurodevelopmental processes.
In Vivo Applications: Protocols and Considerations
Preparation and Administration of α-Methyl-DL-methionine
Vehicle Selection and Preparation: α-Methyl-DL-methionine is sparingly soluble in water. For in vivo administration, a saline solution is a suitable vehicle.
Protocol for Vehicle Preparation (Sterile Saline, 0.9% NaCl):
Weigh 0.9 g of sodium chloride (NaCl).
Dissolve in 100 mL of sterile, distilled water.
Filter-sterilize the solution using a 0.22 µm filter.
Protocol for α-Methyl-DL-methionine Solution Preparation:
Weigh the desired amount of α-Methyl-DL-methionine powder.
Add the sterile saline vehicle to achieve the target concentration.
Gently warm the solution and vortex until the compound is fully dissolved. Prepare fresh daily.
Dosage and Administration Route: The optimal dosage of α-Methyl-DL-methionine will depend on the animal model and research question. It is recommended to perform a pilot dose-response study. Based on studies with L-methionine in rodents, a starting dose range of 100-500 mg/kg can be considered.[4]
Intraperitoneal (i.p.) Injection: This is a common and effective route for systemic administration in rodents.[5]
Oral Gavage: For studies requiring dietary administration, α-Methyl-DL-methionine can be mixed with the feed or administered via oral gavage.[4]
Table 1: Recommended Starting Parameters for In Vivo Studies
Parameter
Recommendation
Rationale & Key Considerations
Animal Model
C57BL/6 mice or Sprague-Dawley rats
Commonly used strains with well-characterized physiology and behavior.
Vehicle
Sterile 0.9% NaCl (Saline)
Isotonic and well-tolerated for systemic injections.[6]
Dosage Range
100 - 500 mg/kg (i.p.)
Based on effective doses of L-methionine in behavioral studies. A dose-response study is crucial.
Dependent on the desired duration of MAT inhibition. Chronic studies may require repeated administration.
Control Group
Vehicle-treated animals (Saline)
Essential for isolating the effects of α-Methyl-DL-methionine from the injection procedure.
Experimental Workflow for In Vivo Studies
Figure 2: In Vivo Experimental Workflow.
In Vitro Applications: Protocols and Methodologies
Use of α-Methyl-DL-methionine in Neuronal Cell Culture
Cell Line Selection: The choice of cell line will depend on the specific research question.
SH-SY5Y (Human Neuroblastoma): Can be differentiated into a dopaminergic neuron-like phenotype, making them suitable for studies related to Parkinson's disease and other dopamine-related disorders.[7]
PC12 (Rat Pheochromocytoma): Differentiates into sympathetic neuron-like cells in response to nerve growth factor (NGF), providing a model for studying neuronal differentiation and signaling.[7]
Primary Neuronal Cultures: Offer a more physiologically relevant system but are more challenging to maintain.[8]
Concentration and Incubation Time: As with in vivo studies, it is critical to perform a concentration-response experiment to determine the optimal working concentration of α-Methyl-DL-methionine for your chosen cell line. A starting range of 1-10 mM can be considered, with incubation times ranging from 24 to 72 hours.
Table 2: Recommended Starting Parameters for In Vitro Studies
Parameter
Recommendation
Rationale & Key Considerations
Cell Lines
SH-SY5Y, PC12, Primary Cortical Neurons
Well-characterized neuronal models with distinct advantages for specific research areas.
Vehicle
Sterile Cell Culture Medium or PBS
Ensure the vehicle is compatible with your cell culture conditions and does not affect cell viability.
Concentration Range
1 - 10 mM
A concentration-response curve is essential to determine the optimal non-toxic concentration.
Incubation Time
24 - 72 hours
Time-course experiments are necessary to capture the desired effects on polyamine levels and other endpoints.
Control Groups
Vehicle-treated cells, Untreated cells
Crucial for distinguishing the specific effects of the compound from vehicle or handling effects.
Viability Assay
MTT or LDH assay
Essential to ensure that the observed effects are not due to cytotoxicity.[9]
Experimental Protocol: In Vitro Inhibition of MAT
Cell Seeding: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and differentiate as required.
Preparation of α-Methyl-DL-methionine: Prepare a stock solution of α-Methyl-DL-methionine in sterile PBS or culture medium.
Treatment: Add the desired concentrations of α-Methyl-DL-methionine to the cell culture medium. Include vehicle-only and untreated control wells.
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
Downstream Analysis: Use the cell lysates for biochemical assays such as MAT activity assays, SAM quantification, and polyamine analysis by HPLC.
Key Analytical Techniques
Brain Tissue Homogenization for Biochemical Analysis
Dissection: Rapidly dissect the brain region of interest on an ice-cold surface.
Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease and phosphatase inhibitors).
Homogenization: Homogenize the tissue in the buffer using a Dounce homogenizer or a mechanical homogenizer. Keep the sample on ice throughout the process.
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, for subsequent analysis.
HPLC Analysis of Polyamines
High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for quantifying polyamines (putrescine, spermidine, and spermine) in biological samples.[3][4]
Principle: Polyamines are derivatized with a fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), to enable their detection. The derivatized polyamines are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
Simplified Protocol Outline:
Sample Preparation: Homogenize brain tissue or lyse cells as described above. Deproteinate the sample, typically with perchloric acid.
Derivatization: Mix the deproteinated sample with the derivatizing agent (e.g., dansyl chloride in acetone) and incubate.[3]
Extraction: Extract the derivatized polyamines into an organic solvent (e.g., toluene).
HPLC Analysis: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient of acetonitrile and water to separate the derivatized polyamines.
Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector and quantify the peaks by comparing them to a standard curve of known polyamine concentrations.
Table 3: HPLC Parameters for Polyamine Analysis (Example)
Parameter
Specification
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
Acetonitrile
Mobile Phase B
Water
Gradient
A time-dependent gradient from a lower to a higher concentration of acetonitrile.
Flow Rate
1.0 mL/min
Detection
Fluorescence Detector (Excitation/Emission wavelengths depend on the derivatizing agent)
Solubility Issues: If α-Methyl-DL-methionine does not fully dissolve, gentle warming and sonication can be employed. Always prepare fresh solutions.
Inconsistent In Vivo Effects: Ensure accurate dosing and consistent administration technique. Animal-to-animal variability is expected; therefore, use an adequate number of animals per group.
Cell Viability Concerns: Always perform a viability assay (e.g., MTT or LDH) in parallel with your experiments to rule out cytotoxicity as a confounding factor.[9]
Variable HPLC Results: Ensure complete derivatization and efficient extraction. Use an internal standard to account for variations in sample preparation and injection volume.
Conclusion
α-Methyl-DL-methionine is a valuable pharmacological tool for the targeted inhibition of MAT, enabling the exploration of the intricate roles of the methionine cycle and polyamine metabolism in neuroscience. By following the detailed protocols and considerations outlined in this guide, researchers can confidently and effectively utilize this compound to advance our understanding of the nervous system in health and disease.
References
Wu, G., Bazer, F. W., Dai, Z., Li, D., Wang, J., & Wu, Z. (2014). Amino acid nutrition in animals: protein synthesis and beyond. Annual review of animal biosciences, 2, 387-417.
Henningsson, S., Anckarsäter, H., Nilsson, D., Westberg, L., Oreland, L., & Eriksson, E. (2009). The role of the catechol-O-methyltransferase (COMT) val158met polymorphism in the personality trait of fun seeking. Neuropsychopharmacology, 34(12), 2697-2703.
Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. International journal of biochemistry & cell biology, 42(1), 39-51.
Madeo, F., Eisenberg, T., Pietrocola, F., & Kroemer, G. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788.
Minois, N. (2014). Molecular basis of the ‘anti-aging' effect of spermidine and other natural polyamines–a mini-review. Gerontology, 60(4), 319-326.
Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life, 61(9), 880-894.
Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual review of biochemistry, 53(1), 749-790.
Turner, P. V., Brash, M. L., & Smith, D. A. (2006). Administration of substances to laboratory animals: the why, the how, and the when.
CureFFI.org. (2014). Brain homogenate preparation. Retrieved from [Link]
Cookson, M. R. (2005). The biochemistry of Parkinson's disease. Annual review of biochemistry, 74, 29-52.
Shim, G., Kim, M. G., Kim, Y., & Park, J. (2018). HPLC analysis of polyamines in biological samples. Methods in molecular biology (Clifton, N.J.), 1694, 135-144.
Fardell, J. E., & Vardy, J. (2011). Chemotherapy and cognitive impairment: treatment and prevention. Current treatment options in oncology, 12(1), 15-26.
Behan, P. O., Smyth, M., & Behan, W. M. (1980). The effects of L-methionine in schizophrenia.
Turner, P. V., Pekow, C., Clark, J., & Lester, P. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
Tremolizzo, L., Carboni, G., Ruzicka, W. B., Mitchell, C. P., Sugaya, I., Fazzi, E., ... & Grayson, D. R. (2002). An animal model for schizophrenia: a behavioral and molecular study in the mouse.
Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines. Retrieved from [Link]
Falke, E., & Krucker, T. (2000). A quantitative GC-MS method for three major polyamines in postmortem brain cortex. Journal of mass spectrometry, 35(7), 845-850.
NIBSC. (n.d.). Brain Tissue Preparation. Retrieved from [Link]
Kaech, S., & Banker, G. (2006). Culturing hippocampal neurons.
CureFFI.org. (2014). Brain homogenate preparation. Retrieved from [Link]
alpha-Methyl-DL-methionine for inhibiting cell growth in cancer studies
Application Note: Exploiting Metabolic Vulnerabilities in Cancer via -Methyl-DL-methionine -Methyl-DL-methionine for inhibiting cell growth in cancer studies Executive Summary This guide details the application of -Methy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Exploiting Metabolic Vulnerabilities in Cancer via
-Methyl-DL-methionine
-Methyl-DL-methionine for inhibiting cell growth in cancer studies
Executive Summary
This guide details the application of
-Methyl-DL-methionine (-Me-Met) , a non-metabolizable structural analog of methionine, to induce growth arrest in cancer cells. Unlike normal cells, many tumor types exhibit "methionine dependence" (the Hoffman effect), particularly those with MTAP (methylthioadenosine phosphorylase) deletions or upregulated LAT1 (SLC7A5) transporters.
This protocol provides a rigorous framework for using
Block L-methionine uptake via the LAT1 transporter.
Induce cell cycle arrest (G1/S phase) and subsequent apoptosis in methionine-dependent cancer lines (e.g., glioblastoma, neuroblastoma, triple-negative breast cancer).
Mechanism of Action
To design effective experiments, one must understand the "Metabolic Trap" created by
-Me-Met.
Transport:
-Me-Met is a substrate for the LAT1 (SLC7A5) transporter, which is frequently overexpressed in cancer to fuel rapid growth. It competes with physiological L-methionine for entry.
Intracellular Blockade: Once inside, the
-methyl group sterically hinders the formation of the enzyme-substrate complex with MAT2A . It acts as a competitive inhibitor or a poor substrate, preventing the synthesis of SAM (the universal methyl donor).
Translation Stall: The analog cannot be efficiently incorporated into nascent polypeptide chains, leading to ribosomal stalling and activation of the Integrated Stress Response (ISR) via GCN2.
Pathway Visualization
Figure 1: Mechanism of Action.
-Me-Met competes for LAT1 transport and inhibits MAT2A, starving the cell of SAM and halting protein synthesis.
Experimental Design Considerations
A. The "Dialyzed FBS" Imperative
CRITICAL: Standard Fetal Bovine Serum (FBS) contains ~20–50 µM methionine. If you use standard FBS, the background methionine will outcompete
-Me-Met unless you use massive concentrations (50mM+).
Requirement: You must use Dialyzed FBS (dFBS) (10kDa cutoff) to remove free amino acids, allowing you to control the exact methionine concentration.
Note: Methionine starvation effects are slower than toxic drugs; 72 hours is optimal.
Readout (Day 4):
Add 10 µL CCK-8 reagent per well.
Incubate 1–4 hours at 37°C.
Measure Absorbance at 450 nm.
Experimental Workflow Diagram
Figure 2: Assay Timeline. Critical wash steps ensure no residual methionine interferes with the competition.
Data Analysis & Interpretation
Calculating Relative Growth
Normalize all OD values to the Negative Control (100 µM L-Met, 0 mM Analog) .
Expected Results
Methionine-Dependent Cells (e.g., MTAP-/-): Will show a sharp drop in viability at >10 mM
-Me-Met, even in the presence of 100 µM L-Met.
Normal Cells: Will show minimal growth inhibition, as they can efficiently recycle homocysteine or utilize the trace L-Met more effectively due to lower metabolic demand.
Rescue Arm: If adding SAM (S-adenosylmethionine) or Homocysteine restores growth in the presence of
-Me-Met, this confirms the mechanism is specifically MAT2A inhibition or Met depletion, rather than off-target toxicity.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background Growth in Starvation Ctrl
Residual Met in cells or FBS.
Wash cells 2x with PBS before seeding. Ensure FBS is dialyzed .
Precipitation of Analog
High concentration (25mM+) solubility issues.
Warm stock solution to 37°C; adjust pH to 7.4 if necessary.
No Inhibition Observed
L-Met concentration too high.
Reduce L-Met in media to 10–20 µM (stress conditions) to allow the analog to compete.
Edge Effect in Plates
Evaporation.
Fill outer wells with PBS; do not use for data.
References
Hoffman, R. M. (2019). Methionine dependence of cancer. Methods in Molecular Biology, 1866, 3-17.
Sato, H., et al. (2019). The L-type amino acid transporter LAT1—an emerging target in cancer. International Journal of Molecular Sciences, 20(8), 1996.
Marjon, K., et al. (2016). MTAP deletions in cancer create vulnerabilities to targeting of the MAT2A/PRMT5/RIOK1 axis. Cell Reports, 15(3), 574-587.
Pettigrew, N. E., et al. (2020). Synthesis and evaluation of L-methionine analogues as inhibitors of methionine adenosyltransferase 2A. Bioorganic & Medicinal Chemistry Letters, 30(19), 127446.
Cavanaugh, K. S., et al. (2021).[3] Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion.[1][4] Journal of Medicinal Chemistry, 64(7), 3666-3690.
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive framework for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the D- and L-enantiomers of alpha-Methyl-DL-methionine in biological matrices such as plasma and serum. Due to the increasing interest in the pharmacological and metabolic roles of modified amino acids, robust analytical methods are crucial. This guide details a "dilute-and-shoot" sample preparation protocol, strategies for chiral chromatographic separation, and optimized mass spectrometric conditions for targeted analysis. The described methodology provides a foundation for researchers, scientists, and drug development professionals to establish a reliable and self-validating system for the accurate measurement of alpha-Methyl-DL-methionine enantiomers, supporting pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction
alpha-Methyl-DL-methionine is a synthetic amino acid analog of methionine, an essential amino acid involved in numerous metabolic processes, including protein synthesis and methylation reactions.[1][2] The introduction of a methyl group at the alpha-carbon position can significantly alter its biological activity, making it a compound of interest in drug development and metabolic research. As with many chiral compounds, the individual enantiomers (D- and L-forms) of alpha-Methyl-DL-methionine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and accurately quantify each enantiomer is of paramount importance.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This application note outlines a strategic approach to developing a robust LC-MS/MS method for alpha-Methyl-DL-methionine, addressing the critical aspects of sample preparation, chiral chromatography, and mass spectrometric detection.
Experimental Workflow Overview
The overall workflow for the quantification of alpha-Methyl-DL-methionine is depicted in the following diagram. This process begins with sample collection and preparation, followed by chiral LC separation and subsequent detection by tandem mass spectrometry.
Caption: High-level workflow for alpha-Methyl-DL-methionine quantification.
Materials and Methods
Reagents and Materials
alpha-Methyl-DL-methionine reference standard (Sigma-Aldrich or equivalent)
alpha-Methyl-d3-DL-methionine (or other suitable stable isotope-labeled internal standard)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Water (deionized, 18 MΩ·cm)
Control biological matrix (e.g., human plasma, rat serum)
Instrumentation
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Stock and Working Solutions
Prepare stock solutions of alpha-Methyl-DL-methionine and its deuterated internal standard (ISTD) in a suitable solvent, such as a methanol/water mixture (e.g., 50:50, v/v).[3] From these stock solutions, prepare a series of working standard solutions by serial dilution for constructing calibration curves and quality control (QC) samples.
Protocol 1: Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of alpha-Methyl-DL-methionine from biological matrices.
Aliquoting: Aliquot 50 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, except for the blank matrix samples.
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
Vortexing: Vortex mix the samples for 1 minute.
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
Dilution (Optional): Depending on the expected concentration of the analyte and the sensitivity of the instrument, the supernatant may be further diluted with the initial mobile phase.
Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Protocol 2: Chiral LC-MS/MS Analysis
The key to this assay is the effective chiral separation of the D- and L-enantiomers. Two primary approaches are presented: direct separation on a chiral column and indirect separation following derivatization.
Approach A: Direct Chiral Separation
This approach utilizes a chiral stationary phase (CSP) for the direct separation of the enantiomers without derivatization.
Liquid Chromatography Conditions (Starting Point)
Parameter
Recommended Condition
Rationale
Column
Chiral stationary phase column (e.g., CROWNPAK CR-I(+) or similar)
These columns are designed for the enantiomeric separation of amino acids.[4]
Mobile Phase A
Water with 0.1% Formic Acid
Provides a polar environment and promotes ionization.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Organic modifier for elution.
Gradient
Optimized based on preliminary experiments to achieve baseline separation.
A gradient is typically required to elute the analytes with good peak shape.
Flow Rate
0.4 mL/min
A typical flow rate for analytical scale HPLC.
Column Temperature
40°C
Temperature can influence chiral separation and should be optimized.
Injection Volume
5 µL
Approach B: Indirect Chiral Separation via Derivatization
This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column.
Derivatization: After protein precipitation and collection of the supernatant, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable buffer and add a chiral derivatizing reagent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or (R)-BiAC.[5] Incubate the reaction mixture according to the reagent manufacturer's instructions.
Quenching: Quench the reaction as recommended for the specific derivatizing agent.
Injection: Inject the derivatized sample into the LC-MS/MS system.
Liquid Chromatography Conditions for Derivatized Analytes (Starting Point)
Parameter
Recommended Condition
Rationale
Column
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Standard for reversed-phase chromatography of small molecules.
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
Optimized to separate the diastereomers.
A gradient will likely be necessary to achieve separation of the derivatized enantiomers.
Flow Rate
0.5 mL/min
Column Temperature
45°C
Injection Volume
5 µL
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
Predicted MRM Transitions for alpha-Methyl-DL-methionine
The molecular weight of alpha-Methyl-DL-methionine is 163.24 g/mol . The protonated molecule [M+H]+ will have an m/z of approximately 164.2. Based on common fragmentation patterns of amino acids and the GC-MS data available, potential product ions can be predicted.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Fragment
alpha-Methyl-DL-methionine
164.2
118.1
[M+H - HCOOH]+
alpha-Methyl-DL-methionine
164.2
72.1
Immonium-related ion
alpha-Methyl-d3-DL-methionine (ISTD)
167.2
121.1
[M+H - HCOOH]+
alpha-Methyl-d3-DL-methionine (ISTD)
167.2
75.1
Immonium-related ion
Note: These are predicted transitions and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
MS Parameter Optimization
Parameter
Description
Optimization Strategy
Declustering Potential (DP)
Affects the transmission of ions from the source to the mass analyzer.
Optimize by infusing the analyte and varying the DP to maximize the precursor ion signal.
Collision Energy (CE)
The energy applied in the collision cell to induce fragmentation.
Optimize for each MRM transition to maximize the product ion signal.
Cell Exit Potential (CXP)
Affects the transmission of product ions from the collision cell.
Optimize for maximum product ion signal.
Method Validation
A full method validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and ISTD.
Linearity and Range: A calibration curve should be prepared with at least six non-zero standards. The linearity should be evaluated using a weighted linear regression model.
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on three separate days.
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
Recovery: The efficiency of the extraction procedure should be determined.
Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) and in the processed sample should be assessed.
Data Analysis and Quantification
The concentration of alpha-Methyl-D-methionine and alpha-Methyl-L-methionine in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Discussion and Conclusion
This application note provides a comprehensive guide for the development and validation of a robust and reliable LC-MS/MS method for the chiral quantification of alpha-Methyl-DL-methionine in biological matrices. The choice between direct and indirect chiral separation will depend on the specific laboratory resources and the complexity of the sample matrix. Careful optimization of both the chromatographic and mass spectrometric parameters is essential for achieving the required sensitivity, selectivity, and accuracy. The successful implementation of this method will enable researchers to accurately assess the pharmacokinetic and metabolic profiles of the individual enantiomers of alpha-Methyl-DL-methionine, contributing to a deeper understanding of its biological effects.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 2111, 2-Methyl-DL-methionine. [Link]
Restek Corporation. (2023). Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. [Link]
Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149. [Link]
Hamase, K., & Zaitsu, K. (2016). Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins. Journal of the Mass Spectrometry Society of Japan, 64(1), 1–10. [Link]
Hess, C., El-Kerdawy, A., & Lämmerhofer, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
Hotha, S., & Wyttenbach, T. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Chirality, 22(1), 10–18. [Link]
O'Connor, D., & Clarke, D. J. (2012). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Amino Acid Analysis (pp. 235–246). Humana Press.
Önal, A. (2007). Chiral separation of amino acids and their enantiomers.
PubChem. (n.d.). 2-Methyl-DL-methionine. Retrieved from [Link]
Tcherkas, A., & Czelej, M. (2015). Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients.
Thakkar, S. K., & Lämmerhofer, M. (2016). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in molecular biology (Clifton, N.J.), 1378, 235–246. [Link]
Varesio, E., & Hopfgartner, G. (2013). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. Analytical and bioanalytical chemistry, 405(11), 3759–3769. [Link]
Wikipedia. (2024, January 29). Mass spectrometry. In Wikipedia. [Link]
Zhang, Y., & Figeys, D. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of proteomics & bioinformatics, 7(11), 336–345. [Link]
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2013). Protein analysis by shotgun proteomics. Chemical reviews, 113(4), 2343–2394. [Link]
PubChem. (n.d.). DL-Methionine. Retrieved from [Link]
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. [Link]
YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. University of Louisville. [Link]
Wikipedia. (n.d.). Mass spectrometry fragmentation. Retrieved from [Link]
MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]
National Institutes of Health. (2013, March 13). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. [Link]
YouTube. (2025, December 19). Methionine makes methyl-moving possible! #20daysofaminoacids 2025 Day 13. The Bumbling Biochemist. [Link]
National Institutes of Health. (2014, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]
Application Notes and Protocols for Utilizing Animal Models in α-Methyl-DL-methionine Research
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Critical Role of Methionine Metabolism and the Utility of its Antagonism Methionine, an essenti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Methionine Metabolism and the Utility of its Antagonism
Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism. Beyond its fundamental role in protein synthesis, methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, histones, and other proteins. This positions methionine at the nexus of epigenetic regulation and cellular signaling. Consequently, aberrant methionine metabolism is increasingly implicated in the pathogenesis of various diseases, most notably cancer and neurological disorders.
Many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon termed "methionine addiction".[1][2] This metabolic vulnerability presents a promising therapeutic window. Unlike normal cells, these cancer cells are unable to efficiently recycle methionine, making them susceptible to methionine restriction.[1] Laboratory and animal studies have demonstrated that restricting methionine can inhibit tumor growth and enhance the efficacy of conventional cancer therapies like chemotherapy and radiation.[2][3]
In the central nervous system, methionine metabolism is equally critical. Dysregulation has been linked to neurodegenerative conditions. For instance, high-methionine diets have been shown to induce Alzheimer's disease-like symptoms in mice, while S-adenosylmethionine has demonstrated neuroprotective effects in some models.[4][5]
α-Methyl-DL-methionine (AMDM) is a synthetic derivative and a known antagonist of methionine.[6] By competitively inhibiting methionine uptake and utilization, AMDM serves as a powerful pharmacological tool to dissect the roles of methionine-dependent pathways in disease. Its application in animal models can mimic the effects of dietary methionine restriction, offering greater control over the timing and extent of methionine antagonism.
This guide provides a comprehensive overview of the principles and detailed protocols for utilizing animal models in AMDM research, with a focus on cancer and neurological applications.
I. Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the successful investigation of AMDM's effects. The selection should be driven by the specific research question, considering the genetic background, physiological characteristics, and the established relevance of the model to the human condition being studied.
Oncology Research
The "methionine addiction" of many tumors makes cancer research a primary application for AMDM. The goal is often to assess the anti-tumor efficacy of AMDM, either as a standalone agent or in combination with other therapies.
Xenograft Models:
Rationale: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice), are invaluable for assessing the therapeutic potential of AMDM against human cancers.[7][8] These models better recapitulate the heterogeneity of human tumors compared to cell line-derived xenografts.
Causality: The choice of immunodeficient strain is critical. For studies focusing on the direct anti-tumor effects of AMDM, athymic nude mice are often sufficient. For investigations involving the interplay with the immune system, more severely immunocompromised strains like NSG mice may be necessary, especially when co-administering immunotherapies.
Genetically Engineered Mouse Models (GEMMs):
Rationale: GEMMs that spontaneously develop tumors in a manner that mimics human cancer progression are excellent for studying AMDM in the context of an intact immune system and natural tumor microenvironment.[2]
Examples:
KrasG12D/+;Trp53-/-: A model for soft-tissue sarcoma that is resistant to radiation, making it suitable for studying AMDM as a sensitizing agent.[2]
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP): A model for prostate cancer where methionine restriction has been shown to inhibit tumor progression.[9]
Neuroscience Research
Investigating the neurological effects of methionine antagonism with AMDM can shed light on the role of one-carbon metabolism in brain function and disease.
Wild-Type Rodents:
Rationale: Standard inbred strains like C57BL/6 mice and Wistar or Sprague-Dawley rats are essential for establishing the baseline physiological and behavioral effects of AMDM.
Causality: These strains have well-characterized genetics and behavioral phenotypes, providing a robust background for detecting subtle changes induced by AMDM.
Models of Neurodegeneration:
Rationale: To investigate the therapeutic potential of modulating methionine metabolism in neurodegenerative diseases, established transgenic models are employed.
Examples:
APP/PS1 Mice: A model for Alzheimer's disease that exhibits amyloid-beta plaque deposition and cognitive deficits. Dietary methionine restriction has shown neuroprotective effects in this model.[8]
SOD1G93A Mice: A model for amyotrophic lateral sclerosis (ALS).
II. Experimental Protocols and Methodologies
Ethical considerations are paramount in all animal research. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines such as those from the National Institutes of Health (NIH) and the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International.[1][10]
Preparation and Administration of α-Methyl-DL-methionine
Solubilization: α-Methyl-DL-methionine should be dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline. Gentle warming and vortexing may be required to achieve complete dissolution. The final solution should be filtered through a 0.22 µm syringe filter before administration.
Administration Routes: The choice of administration route depends on the desired pharmacokinetic profile and experimental design.
Subcutaneous (s.c.) Injection: Provides a slower, more sustained release compared to i.p. injection.
Oral Gavage (p.o.): Suitable for daily administration over longer periods, mimicking dietary intake.
Protocol 1: Evaluation of AMDM in a Cancer Xenograft Model
This protocol outlines a typical study to assess the anti-tumor efficacy of AMDM in a patient-derived xenograft (PDX) model of colorectal cancer.
Experimental Workflow
Caption: Workflow for assessing AMDM efficacy in a PDX model.
Step-by-Step Methodology:
Animal Acclimation: Allow 6-8 week old female NSG mice to acclimate for at least one week before any procedures.
Tumor Implantation: Subcutaneously implant a 2-3 mm fragment of a well-characterized colorectal cancer PDX into the right flank of each mouse.
Tumor Growth Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Treatment Administration:
Vehicle Control: Administer the vehicle (e.g., 0.9% saline) via the chosen route (e.g., i.p.) daily.
AMDM: Based on data from related compounds, a starting dose range of 50-200 mg/kg administered daily via i.p. injection is a reasonable starting point for dose-finding studies.
Standard Chemotherapy: Administer a relevant chemotherapeutic agent (e.g., 5-fluorouracil) according to established protocols.
Combination Therapy: Administer both AMDM and the standard chemotherapy.
Monitoring: Continue to monitor tumor volume and body weight twice weekly. Observe the animals daily for any signs of toxicity.
Endpoint and Tissue Collection: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if signs of significant morbidity are observed. Collect tumors and other relevant tissues for downstream analysis.
Downstream Analysis:
Histology: Perform H&E staining and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Metabolomics: Analyze tumor and plasma samples to confirm the effects of AMDM on methionine metabolism.
Western Blotting/RT-qPCR: Investigate the molecular pathways affected by AMDM treatment.
Protocol 2: Investigating the Neurological Effects of AMDM in a Mouse Model of Alzheimer's Disease
This protocol describes a study to evaluate the impact of AMDM on cognitive function and neuropathology in the APP/PS1 mouse model.
Experimental Workflow
Caption: Workflow for assessing the neurological effects of AMDM.
Step-by-Step Methodology:
Animal Cohorts: Use age-matched (e.g., 6 months old) male and female APP/PS1 and wild-type (WT) littermate controls.
Randomization: Randomize the animals into four groups (n=12-15 per group): WT + Vehicle, WT + AMDM, APP/PS1 + Vehicle, and APP/PS1 + AMDM.
Treatment Administration:
Vehicle: Administer the vehicle (e.g., 0.9% saline) daily via oral gavage.
AMDM: Based on studies with L-methionine in rodents that showed neurological effects, a starting dose of 50-200 mg/kg/day via oral gavage is a suggested starting point.
Treatment Duration: Administer the treatments for a period of 8-12 weeks.
Behavioral Testing: In the final weeks of treatment, perform a battery of behavioral tests to assess cognitive function:
Morris Water Maze: To evaluate spatial learning and memory.
Y-Maze: To assess short-term spatial working memory.
Open Field Test: To measure locomotor activity and anxiety-like behavior.
Tissue Collection: Following the completion of behavioral testing, euthanize the mice and collect brain tissue.
Downstream Analysis:
Immunohistochemistry/ELISA: Quantify amyloid-beta plaque load and levels of phosphorylated tau in the hippocampus and cortex.
Biochemical Assays: Measure markers of oxidative stress and neuroinflammation in brain homogenates.
Metabolomics: Analyze brain tissue to determine the impact of AMDM on methionine and related metabolic pathways.
III. Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Example Dosage and Administration Regimens for Methionine and its Antagonists in Rodents
Technical Support Center: Optimizing α-Methyl-DL-methionine Concentration for Cell Culture
Welcome to the technical support guide for the effective use of α-Methyl-DL-methionine in your cell culture experiments. This document is designed for researchers, scientists, and drug development professionals, providin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the effective use of α-Methyl-DL-methionine in your cell culture experiments. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the application and optimization of this methionine antagonist. Our goal is to equip you with the necessary knowledge to confidently design, execute, and troubleshoot your experiments.
Understanding the Mechanism of Action of α-Methyl-DL-methionine
α-Methyl-DL-methionine is a derivative of the essential amino acid methionine and functions as a competitive antagonist.[1] Its primary mechanism of action is the inhibition of methionine uptake and metabolism. Methionine is a critical component for numerous cellular functions, and its restriction can profoundly impact cell physiology, particularly in cancer cells that often exhibit a heightened dependence on exogenous methionine.[2]
By competing with methionine, α-Methyl-DL-methionine disrupts several key metabolic pathways:
S-adenosylmethionine (SAM) Synthesis: Methionine is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3][4] By inhibiting methionine utilization, α-Methyl-DL-methionine is expected to decrease intracellular SAM levels, thereby affecting epigenetic regulation and other methylation-dependent processes.
Polyamine Synthesis: SAM is also essential for the synthesis of polyamines, such as spermidine and spermine, which are crucial for cell growth, proliferation, and differentiation.[5][6] A reduction in SAM availability will consequently lead to an inhibition of polyamine biosynthesis.
Glutathione Production: Methionine metabolism contributes to the synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione (GSH). Methionine restriction can, therefore, impact the cellular redox balance.
The addition of a methyl group at the alpha-carbon position makes α-Methyl-DL-methionine resistant to many of the enzymatic reactions that metabolize methionine, allowing it to act as a stable inhibitor.
Visualizing the Impact on Methionine Metabolism
The following diagram illustrates the central role of methionine in cellular metabolism and the points of disruption by α-Methyl-DL-methionine.
Caption: Inhibition of Methionine Uptake and Metabolism.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of α-Methyl-DL-methionine.
Q1: What is the primary application of α-Methyl-DL-methionine in cell culture?
A1: It is primarily used to study the effects of methionine restriction in a controlled manner. By competitively inhibiting methionine uptake, it allows researchers to investigate the cellular response to the depletion of methionine and its critical downstream metabolites like SAM and polyamines. This is particularly relevant in cancer research where many tumor types are "methionine-addicted".
Q2: How should I prepare and store α-Methyl-DL-methionine?
A2: α-Methyl-DL-methionine is typically a powder that is sparingly soluble in water and very slightly soluble in ethanol. For cell culture use, it is recommended to prepare a sterile stock solution in a suitable buffer or culture medium. The pH of the final solution should be checked and adjusted if necessary to be compatible with your culture conditions. Store the stock solution at -20°C for long-term use. For short-term use, 4°C is generally acceptable. Always refer to the manufacturer's instructions for specific solubility and storage information.
Q3: What are the expected effects on my cells?
A3: The primary effects are typically a reduction in cell proliferation and, at higher concentrations or in sensitive cell lines, induction of apoptosis. The extent of these effects will depend on the cell type, the concentration of α-Methyl-DL-methionine used, and the duration of treatment.
Q4: Can I use α-Methyl-DL-methionine in methionine-free media?
A4: Using it in methionine-free media would be redundant. The purpose of α-Methyl-DL-methionine is to competitively block the effects of methionine present in the culture medium. If you are already using a methionine-free medium, you are directly studying the effects of methionine deprivation.
Q5: Is there a difference between the D- and L-isomers of α-Methyl-methionine?
A5: The product is supplied as a DL-racemic mixture. While L-amino acids are the biologically active forms in protein synthesis, D-isomers of some amino acids can be converted to their L-counterparts by enzymes in the cells. For its role as a competitive inhibitor of transport and metabolism, both isomers may contribute to the overall effect.
Experimental Workflow: Optimizing Concentration
A critical step for successful experiments is to determine the optimal concentration of α-Methyl-DL-methionine for your specific cell line and experimental question. A dose-response experiment is essential.
Step-by-Step Protocol for Dose-Response Study
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours). Allow the cells to adhere and recover overnight.
Preparation of α-Methyl-DL-methionine dilutions: Prepare a series of dilutions of your sterile stock solution in complete culture medium. A good starting point, based on similar compounds like DL-alpha-methylornithine, would be a range from 0.1 mM to 50 mM.[1] It is advisable to perform a broad range first (e.g., 0.1, 1, 10, 50 mM) and then a narrower range around the concentrations that show an effect.
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of α-Methyl-DL-methionine. Include a "vehicle-only" control (medium without the inhibitor).
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
Assessment of Cell Viability/Proliferation: Use a suitable assay to determine the effect of the inhibitor on your cells. The MTT assay is a common and reliable method for assessing metabolic activity, which correlates with cell viability.[7] Alternatively, direct cell counting or a Ki67 proliferation assay can be used.[8][9]
Data Analysis: Plot the cell viability (as a percentage of the vehicle-only control) against the log of the α-Methyl-DL-methionine concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the IC50 (the concentration that inhibits 50% of the cell growth).
Visualizing the Optimization Workflow
Caption: Workflow for Dose-Response Optimization.
Recommended Concentration Ranges for Initial Experiments
Cell Type Sensitivity
Suggested Starting Range (mM)
Expected Outcome
Highly Sensitive
0.1 - 5
Significant inhibition of proliferation at lower concentrations.
Moderately Sensitive
1 - 20
Gradual decrease in proliferation with increasing concentration.
Resistant
10 - 50+
Minimal effects at lower concentrations, inhibition at higher concentrations.
Troubleshooting Guide
Problem 1: I am seeing massive cell death even at low concentrations.
Possible Cause: Your cell line may be extremely sensitive to methionine restriction, or the compound may have off-target cytotoxic effects at the concentrations tested.
Troubleshooting Steps:
Expand your dilution range to lower concentrations: Test concentrations in the micromolar range (e.g., 10, 50, 100 µM).
Reduce the incubation time: A shorter exposure may reveal anti-proliferative effects without inducing widespread cell death.
Check the quality of your α-Methyl-DL-methionine: Ensure it is from a reputable source and has been stored correctly.
Verify your cell seeding density: Too few cells can be more susceptible to stress.
Problem 2: I am not observing any effect on cell proliferation, even at high concentrations.
Possible Cause: Your cell line may be resistant to methionine restriction. This could be due to efficient intracellular methionine recycling pathways or lower dependence on exogenous methionine.
Troubleshooting Steps:
Increase the concentration range: If solubility allows, test concentrations higher than 50 mM.
Increase the incubation time: Some effects may only become apparent after prolonged treatment (e.g., 96 hours or longer).
Confirm the activity of your compound: Test it on a cell line known to be sensitive to methionine restriction as a positive control.
Measure downstream metabolic effects: Even if proliferation is not affected, α-Methyl-DL-methionine may still be impacting intracellular SAM and polyamine levels. Consider measuring these metabolites to confirm the compound is having a biological effect.
Problem 3: My results are not reproducible between experiments.
Possible Cause: Inconsistent experimental conditions are the most likely culprit.
Troubleshooting Steps:
Standardize cell seeding: Ensure you are seeding the same number of viable cells for each experiment. Use cells from a similar passage number.
Prepare fresh dilutions: Do not reuse diluted solutions of the inhibitor. Prepare them fresh from your stock for each experiment.
Monitor your cell culture health: Ensure your cells are healthy and free from contamination before starting an experiment.
Check incubator conditions: Consistent temperature, CO2, and humidity are crucial for reproducible cell growth.
Protocols for Measuring Downstream Effects
To confirm the mechanism of action of α-Methyl-DL-methionine, it is advisable to measure its effects on downstream pathways.
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of their viability.[7][10]
Perform the dose-response experiment as described in Section 3.
At the end of the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
Incubate the plate for 4 hours in a humidified incubator (e.g., 37°C, 5% CO2).[10]
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[11]
Mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Protocol: Ki67 Staining for Cell Proliferation
Ki67 is a nuclear protein associated with cell proliferation.[9] This protocol outlines the basic steps for immunofluorescent staining followed by flow cytometry.
Culture and treat cells with α-Methyl-DL-methionine as desired.
Harvest and wash the cells, then resuspend in PBS.
Fix the cells using a fixation buffer (e.g., 1% paraformaldehyde).
Permeabilize the cells with a buffer containing a mild detergent (e.g., saponin or a low concentration of Triton X-100).
Incubate the cells with an anti-Ki67 antibody.[8][12][13]
Wash the cells and, if using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody.
Resuspend the cells in a suitable buffer for flow cytometry.
Analyze the samples on a flow cytometer, gating on the cell population and measuring the fluorescence intensity in the appropriate channel.
Measurement of S-adenosylmethionine (SAM) and Polyamines
Measuring the intracellular levels of SAM and polyamines can provide direct evidence of α-Methyl-DL-methionine's mechanism of action. These analyses are typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16]
General Sample Preparation:
Culture and treat approximately 1-5 million cells with α-Methyl-DL-methionine.
Harvest the cells and wash them with ice-cold PBS.
Lyse the cells using a suitable method, such as sonication or by adding a precipitating agent like trichloroacetic acid or perchloric acid.
Centrifuge to pellet the precipitated proteins and other cellular debris.
The supernatant, containing the small molecule metabolites, is then collected for analysis.
Analytical Methods:
SAM: HPLC with UV or electrochemical detection is a common method for quantifying SAM.[15][17]
Polyamines: Polyamines are often derivatized to make them fluorescent before separation by reverse-phase HPLC with fluorescence detection.[16][18] LC-MS/MS offers high sensitivity and specificity for the direct measurement of underivatized polyamines.[14][19]
Due to the specialized nature of these techniques, it is recommended to follow established and validated protocols or collaborate with a core facility specializing in metabolomics.
References
Cavallini, D., De Marco, C., & Mondovi, B. (Eds.). (2012). Methionine: Metabolism and Biological Roles. Springer Science & Business Media.
Immunostep. (n.d.). Ki-67 Staining Protocol by flow cytometry. Retrieved from [Link]
Abu-Izneid, T., et al. (2020). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. Retrieved from [Link]
Pegg, A. E. (2023). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia, 61(1), 91-101.
Wise, C. K., et al. (2007). Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography.
Lu, S. C., & Mato, J. M. (2020). Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease. Nutrients, 12(9), 2754.
JJ Medicine. (2018, June 26). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose [Video]. YouTube. [Link]
PubChem. (n.d.). 2-Methyl-DL-methionine. National Center for Biotechnology Information. Retrieved from [Link]
Moinard, C., et al. (2018). Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism. International Journal of Molecular Sciences, 19(10), 3133.
Tiburcio, A. F., et al. (2016). Polyamines determination by TLC and HPLC. In Plant Stress Tolerance (pp. 231-242). Humana Press, New York, NY.
National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual.
ResearchGate. (2018, February 7). Best way to measure S-Adenosylmethionine within cells in culture? [Forum post]. Retrieved from [Link]
Pascale, R. M., et al. (1993). Comparative effects of L-methionine, S-adenosyl-L-methionine and 5'-methylthioadenosine on the growth of preneoplastic lesions and DNA methylation in rat liver during the early stages of hepatocarcinogenesis. Carcinogenesis, 14(1), 91-95.
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for S-Adenosyl Methionine (SAM) ,etc. by FLIA (Flow Luminescence Immunoassay). Retrieved from [Link]
Zahedi, K., et al. (2019). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 316(3), C299-C317.
van der Meer, T., et al. (2023). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv.
Jelicks, L. A. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current protocols in pharmacology, 78(1), 14-25.
Elango, R., et al. (2020). The Minimum Methionine Requirement for Adults Aged ≥60 Years Is the Same in Males and Females. Nutrients, 12(11), 3329.
Edwards, M. J., et al. (1990). metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines. Journal of medicinal chemistry, 33(5), 1369-1375.
Obser, T. (2022).
Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Journal of visualized experiments: JoVE, (85), e51331.
Obeid, R. (2013). The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain. Journal of the American College of Nutrition, 32(5), 331-339.
Melnyk, S., et al. (2000). Measurement of Plasma and Intracellular S-Adenosylmethionine and S-Adenosylhomocysteine Utilizing Coulometric Electrochemical De. Clinical chemistry, 46(11), 1832-1838.
Sæther, A., et al. (2021). Methionine abundance determines polyamine synthesis and TCA cycle. Frontiers in Physiology, 12, 638423.
NextGen Protocols. (2018). Staining for Ki67 in paraffin-embedded tissue sections.
Technical Support Center: Improving the In Vivo Bioavailability of α-Methyl-DL-methionine
Document ID: TSC-AMM-BIOAV-001 Last Updated: February 8, 2026 Introduction Welcome to the technical support center for α-Methyl-DL-methionine (α-MM). This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-AMM-BIOAV-001
Last Updated: February 8, 2026
Introduction
Welcome to the technical support center for α-Methyl-DL-methionine (α-MM). This guide is designed for researchers, scientists, and drug development professionals actively working with this methionine antagonist.[1] α-MM presents unique challenges and opportunities in experimental settings, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) profile. Low oral bioavailability is a frequent and significant hurdle in translating in vitro findings to robust in vivo models.
This document provides a structured approach to troubleshooting common issues related to the in vivo bioavailability of α-MM. It combines foundational knowledge in an FAQ format with in-depth, problem-oriented troubleshooting guides. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about α-Methyl-DL-methionine.
Q1: What is α-Methyl-DL-methionine and why is bioavailability a concern?
A1: α-Methyl-DL-methionine is a synthetic analog of the essential amino acid methionine.[2][3] It acts as a methionine antagonist, making it a valuable tool for studying methionine metabolism and its role in various physiological processes.[1] Like many amino acid analogs, its oral bioavailability can be limited by several factors including:
Transport-Mediated Absorption: As an amino acid analog, its absorption is likely dependent on specific amino acid transporters in the gastrointestinal (GI) tract.[4][5][6] Competition with dietary amino acids and saturation of these transporters can limit uptake.
First-Pass Metabolism: The intestine and liver are primary sites of metabolism.[7] α-MM may be subject to significant enzymatic degradation before it reaches systemic circulation.
Physicochemical Properties: Factors like solubility and stability in the varying pH environments of the GI tract can impact how much of the compound is available for absorption.[8]
Q2: How is α-Methyl-DL-methionine likely metabolized?
A2: While specific data on α-MM is limited, we can infer its metabolic fate from the known pathways of methionine. The primary metabolic route for methionine involves its conversion to S-adenosylmethionine (SAM), a universal methyl donor.[9][10] The presence of the alpha-methyl group on α-MM likely alters its interaction with key metabolic enzymes. It may resist or inhibit enzymes like methionine adenosyltransferase (MAT), which catalyzes the formation of SAM.[11] Researchers should anticipate that α-MM may be metabolized via oxidation or other phase I/II reactions, and experiments should be designed to quantify not only the parent compound but potential metabolites.
Q3: What is the difference between the 'D' and 'L' isomers in the DL-racemic mixture?
A3: DL-methionine is a racemic mixture containing equal parts of D-methionine and L-methionine. In biological systems, only the L-isomer is directly incorporated into proteins.[12] The D-isomer must first be converted to L-methionine, a process that occurs primarily in the liver and kidneys through oxidation and transamination.[13][14] This conversion is not always 100% efficient and can be a rate-limiting step, potentially leading to lower overall bioavailability compared to pure L-methionine.[15] When working with α-Methyl-DL-methionine, it is crucial to recognize that the two isomers may have different absorption kinetics, transporter affinities, and metabolic fates.
Q4: Which transporters are likely involved in α-Methyl-DL-methionine absorption?
A4: The absorption of neutral amino acids like methionine is primarily mediated by Solute Carrier (SLC) family transporters.[16] Key candidates for α-MM transport include members of the SLC6 family (e.g., SLC6A19) and SLC7 family (e.g., SLC7A5/LAT1).[4][16] These transporters are crucial for drug absorption and distribution.[6][16][17] The affinity of α-MM for these transporters and the extent to which it competes with dietary amino acids are critical determinants of its absorption rate and extent.
Part 2: Troubleshooting Guides
This section provides practical solutions to common experimental challenges encountered when working with α-Methyl-DL-methionine in vivo.
Problem 1: "After oral administration, I'm observing very low or undetectable plasma concentrations of α-MM. What's going wrong?"
This is a classic sign of poor oral bioavailability. The issue can stem from poor absorption, extensive first-pass metabolism, or both.
Causality Analysis & Troubleshooting Workflow
The logical flow to diagnose this issue involves systematically evaluating the key steps of oral drug absorption: dissolution, permeation, and metabolic stability.
Caption: Troubleshooting workflow for low plasma exposure of α-MM.
Answer & Recommended Actions:
1. Investigate Solubility and Formulation (Hypothesis 1):
Why it matters: The compound must dissolve in the GI fluid before it can be absorbed. Poor aqueous solubility is a primary barrier to bioavailability.[8]
Action: First, determine the basic aqueous solubility of your α-MM batch. If it is low, consider simple formulation adjustments. Excipients can be used to modify the drug's microenvironment, improving dissolution.[18][19]
Protocol 1: Basic Formulation for Improved Dissolution:
Vehicle Selection: Start with a simple aqueous vehicle. Measure the pH.
pH Adjustment: Since amino acids have ionizable groups, solubility is pH-dependent. Create buffers at pH 4.0, 6.5, and 7.4 to simulate different regions of the GI tract. Determine the solubility at each pH. Use a pH-adjusting excipient like citric acid or sodium bicarbonate in your formulation to create a more favorable micro-environment for dissolution.[18]
Co-solvents: If pH adjustment is insufficient, try adding a co-solvent. Prepare a 10% (v/v) solution of propylene glycol or polyethylene glycol 400 (PEG 400) in your chosen buffer.
Assessment: Compare the dissolution rate and extent of the new formulation against the simple aqueous suspension using a standard USP Dissolution Apparatus.
2. Evaluate Membrane Permeability (Hypothesis 2):
Why it matters: After dissolving, the molecule must cross the intestinal epithelium. As an amino acid analog, this is likely an active process mediated by transporters.[4]
Action: Consider co-dosing with a known substrate of a relevant transporter (e.g., L-leucine for LAT1) to probe for competitive inhibition, which would suggest shared transport mechanisms. Alternatively, formulation strategies using permeation enhancers or mucoadhesive polymers can increase residence time and improve absorption.[20][21]
Advanced Strategy: The use of lipid-based formulations can sometimes enhance absorption by altering membrane fluidity or stimulating bile flow.[22][23]
3. Assess First-Pass Metabolism (Hypothesis 3):
Why it matters: The intestinal wall and liver contain enzymes that can metabolize α-MM before it reaches the systemic circulation, reducing the concentration of the active parent drug.[7]
Action: The most direct way to assess this is through a comparative pharmacokinetic (PK) study. Administer α-MM orally (PO) and intravenously (IV) to different groups of animals. The ratio of the Area Under the Curve (AUC) from PO to IV administration (AUCPO / AUCIV) gives the absolute bioavailability. A low value (<30%) with a short half-life suggests high first-pass metabolism.
Prodrug Approach: For long-term development, a prodrug strategy could be employed.[24] This involves chemically modifying the α-MM molecule to mask the site of metabolism. The modifying group is then cleaved in vivo to release the active drug.
Problem 2: "My in vivo data shows high variability between animals. How can I reduce this?"
High inter-animal variability can obscure true pharmacological effects and requires larger group sizes to achieve statistical significance.
Answer & Recommended Actions:
1. Standardize Experimental Conditions:
Fasting: Food in the GI tract can significantly alter drug absorption by changing pH, motility, and competing for transporters. Ensure all animals are fasted for a consistent period (e.g., 4-12 hours, depending on the species) before dosing.
Dosing Vehicle and Technique: Use a consistent, well-characterized dosing vehicle for all animals. Ensure the oral gavage technique is precise to deliver the full dose to the stomach without causing stress or injury.
Animal Strain, Age, and Sex: Use animals from a single supplier, of the same strain, sex, and within a narrow age/weight range.
2. Consider the Racemic Mixture:
Why it matters: The D- and L-isomers of α-MM will be absorbed and metabolized differently.[13][14] Small differences in the enzymatic capacity of individual animals to convert the D- to the L-form can lead to large differences in plasma concentrations of the active isomer.
Action: If feasible and available, conduct pilot studies using the pure L-isomer to see if variability is reduced. While more expensive, it eliminates the conversion step as a source of variability.
3. Use Stable Isotope Tracers:
Why it matters: Stable isotope-labeled (e.g., ¹³C or ¹⁵N) α-MM can be used to distinguish the administered drug from any endogenous counterparts and to precisely track its metabolic fate.[25][26][27][28]
Action: A tracer kinetics study can provide detailed information on the rates of absorption, metabolism, and clearance within a single animal, offering a more robust understanding than traditional PK studies alone.[29] This is an advanced technique but provides the highest quality data on metabolic flux.
Part 3: Data & Protocols
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability
Strategy
Mechanism of Action
Advantages
Disadvantages
Applicability to α-MM
pH Modification
Increases solubility of ionizable compounds by shifting equilibrium to the more soluble ionized form.[18]
Simple, inexpensive, uses common excipients.
Effective only for compounds with ionizable groups; risk of GI irritation.
High: As an amino acid, α-MM has both acidic and basic groups.
Co-solvents
Increases solubility by reducing the polarity of the aqueous vehicle.
Effective for many poorly soluble compounds; easy to prepare.
Potential for toxicity at high concentrations; can affect stability.
Moderate: Can improve solubility but must be tested for compatibility.
Lipid-Based Systems
Encapsulates the drug in lipids, can enhance absorption via lymphatic pathways and membrane interactions.[23]
Can significantly improve bioavailability for lipophilic drugs.
More complex to formulate and characterize; potential for variability.
Low-Moderate: α-MM is likely hydrophilic; this approach may be less effective.
Mucoadhesion
Polymers adhere to the mucus layer of the GI tract, increasing residence time at the site of absorption.[20][21]
Prolongs contact time, allowing more opportunity for absorption.
Can be affected by mucus turnover; polymer selection is critical.
Moderate: Could be beneficial by increasing time for transporter-mediated uptake.
Prodrugs
Chemical modification to improve physicochemical properties (e.g., lipophilicity) or bypass first-pass metabolism.[24]
Can overcome multiple barriers simultaneously; highly targeted.
Requires significant medicinal chemistry effort; potential for altered pharmacology.
High (Developmental): A powerful but resource-intensive strategy.
Protocol 2: General Procedure for an Oral Pharmacokinetic Study in Rodents
This protocol provides a self-validating framework for assessing the oral bioavailability of an α-MM formulation.
Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats, 250-300g) for at least 3 days before the study.
Fasting: Fast animals overnight (approx. 12 hours) with free access to water.
Group Allocation: Randomly assign animals to groups (n=5 per group):
Group 1: Vehicle Control (PO)
Group 2: α-MM Formulation (e.g., 50 mg/kg, PO)
Group 3: α-MM in Saline (e.g., 10 mg/kg, IV - for absolute bioavailability)
Dosing: Administer the formulation via oral gavage (PO) or tail vein injection (IV). Record the exact time of dosing for each animal.
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into EDTA-coated tubes at predetermined time points. A typical schedule would be:
Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis:
Quantify the concentration of α-MM in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Self-Validation Check: The analytical method must include a calibration curve with at least 6 non-zero points, and quality control (QC) samples at low, medium, and high concentrations, run alongside the study samples. The accuracy of the QCs should be within ±15% of the nominal value.
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, T1/2).
Bioavailability Calculation: Calculate absolute bioavailability (%F) using the formula:
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Expected Outcome Visualization
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
Kim, J. S., et al. (2016). Bioavailability of D-methionine relative to L-methionine for nursery pigs using the slope-ratio assay. Journal of Animal Science and Biotechnology. [Link]
Alagawany, M., et al. (2021). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Pakistan Journal of Zoology. [Link]
Klein Geltink, R. I., & Pearce, E. L. (2019). The importance of methionine metabolism. eLife. [Link]
Wen, C., et al. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals. [Link]
Gao, K., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Animal Nutrition. [Link]
Hyde, R., Taylor, P. M., & Hundal, H. S. (2003). Role of amino acid transporters in amino acid sensing. The American Journal of Physiology-Endocrinology and Metabolism. [Link]
Sharma, D., et al. (2013). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. International Journal of Drug Delivery. [Link]
Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & Molecular Medicine. [Link]
Ma, X., et al. (2019). Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. Oxidative Medicine and Cellular Longevity. [Link]
Tubaon, R. M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]
Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. [Link]
Cordaillat-Simmons, M., et al. (2021). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Cell Reports Medicine. [Link]
Arafah, O. K., et al. (2020). An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. Pharmaceutics. [Link]
Zhang, L., et al. (2019). Bioavailability of l -methionine relative to dl -methionine in Broiler chickens. Italian Journal of Animal Science. [Link]
Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
Giacomini, K. M., & Sugiyama, Y. (2017). Transporters: Importance in Drug Absorption, Distribution, and Removal. ResearchGate. [Link]
Vikal, A. (2024). Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability. ResearchGate. [Link]
Buescher, J. M., et al. (2015). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Current Opinion in Biotechnology. [Link]
The superiority of L-methionine. Chemuniqué. [Link]
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
Lin, L., et al. (2015). physiological role of drug transporters. Protein & Cell. [Link]
Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. YouTube. [Link]
Arafah, O. K., et al. (2020). An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. ResearchGate. [Link]
Shugarts, S., & Benet, L. Z. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical Research. [Link]
Krause, R. J., et al. (2014). In vivo metabolism of L-methionine in mice: evidence for stereoselective formation of methionine-d-sulfoxide and quantitation of other major metabolites. Drug Metabolism and Disposition. [Link]
Kumar, A., et al. (2021). The Structure and Mechanism of Drug Transporters. Biochemistry. [Link]
A Comparative Guide to the Effects of alpha-Methyl-DL-methionine and L-methionine for Researchers
For professionals in research, and drug development, the choice between L-methionine and its synthetic analog, alpha-Methyl-DL-methionine, is pivotal for experimental design and outcomes. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research, and drug development, the choice between L-methionine and its synthetic analog, alpha-Methyl-DL-methionine, is pivotal for experimental design and outcomes. This guide provides a comprehensive comparison of these two compounds, delving into their biochemical nuances, metabolic fates, and experimental applications.
Introduction: The Essential Amino Acid and its Synthetic Counterpart
L-methionine is an essential sulfur-containing amino acid, fundamental to numerous physiological processes.[1][2] It serves as a building block for proteins and is a crucial precursor for the synthesis of other vital molecules like cysteine, taurine, and the universal methyl donor, S-adenosylmethionine (SAM).[2][3] SAM is indispensable for the methylation of DNA, RNA, proteins, and lipids, processes that are central to gene regulation and cellular homeostasis.[4][5]
Alpha-Methyl-DL-methionine is a synthetic derivative of methionine.[6] Its primary use in a research context is as a competitive antagonist of methionine.[7] This property allows scientists to probe the intricacies of methionine metabolism and its downstream effects.
Biochemical and Metabolic Distinctions
The fundamental difference between L-methionine and alpha-Methyl-DL-methionine lies in their chemical structure and subsequent biological activity. L-methionine is the naturally occurring, biologically active isomer.[2] In contrast, alpha-Methyl-DL-methionine is a racemic mixture, containing both D and L isomers, with a methyl group added to the alpha-carbon.[1][6]
The D-isomer of methionine, present in the DL-methionine mixture, must first be converted to the L-form by the enzyme D-amino acid oxidase (DAAO) to be utilized by the body.[8][9] This enzymatic conversion is an extra metabolic step not required for L-methionine.[8]
The metabolic journey of L-methionine is a well-charted territory within the one-carbon metabolism pathway.[4][10] The initial and rate-limiting step is its conversion to SAM, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[11][12] SAM then donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (SAH).[5] SAH is subsequently hydrolyzed to homocysteine, which can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine.[3][13]
Alpha-Methyl-DL-methionine, on the other hand, acts as an inhibitor of MAT.[14] By competing with L-methionine for the active site of the enzyme, it effectively reduces the biosynthesis of SAM. This inhibition of SAM production is the primary mechanism through which alpha-Methyl-DL-methionine exerts its effects on cellular processes.
A simplified representation of the methionine cycle and the point of inhibition by alpha-Methyl-DL-methionine is illustrated below.
Caption: The Methionine Cycle and Inhibition by alpha-Methyl-DL-methionine.
Comparative Effects on Cellular Processes
The differing metabolic fates of L-methionine and alpha-Methyl-DL-methionine lead to distinct effects on cellular functions.
Cellular Process
L-Methionine
alpha-Methyl-DL-methionine
Protein Synthesis
Essential building block, directly incorporated into proteins.[2]
Can inhibit protein synthesis, likely due to competition with L-methionine for methionyl-tRNA synthetase and depletion of the methionine pool.[15]
Methylation Reactions
Precursor to SAM, the universal methyl donor, essential for DNA, RNA, and protein methylation.[4][5]
Inhibits SAM biosynthesis, leading to a reduction in cellular methylation potential.[14]
Cell Growth and Proliferation
Supports cell growth and proliferation by providing essential building blocks and participating in vital metabolic pathways.[16]
Inhibits cell growth, an effect attributed to the disruption of SAM-dependent processes.[14]
Antioxidant Defense
Precursor to cysteine, a key component of the major intracellular antioxidant, glutathione.[2][3]
By limiting the transsulfuration pathway through SAM depletion, it may indirectly impact glutathione synthesis.
Experimental Protocols: Assessing the Inhibition of Methionine Adenosyltransferase (MAT)
To quantify the inhibitory effect of alpha-Methyl-DL-methionine on MAT, a colorimetric activity assay can be employed. This assay measures the production of pyrophosphate, a byproduct of the conversion of methionine to SAM.
Experimental Workflow
Caption: Workflow for a colorimetric MAT activity assay.
Step-by-Step Methodology
This protocol is adapted from commercially available kits.[17][18]
Reagent Preparation:
Prepare the MAT Assay Buffer, MAT Probe, MAT Substrate Mix, and Developer Mix according to the manufacturer's instructions.
Prepare a series of dilutions of alpha-Methyl-DL-methionine in MAT Assay Buffer.
Prepare a pyrophosphate standard curve.
Sample Preparation:
For cell lysates, homogenize cells in ice-cold MAT Assay Buffer.
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
Determine the protein concentration of the lysate.
Assay Procedure:
To a 96-well plate, add the cell lysate or purified MAT enzyme.
Add the different concentrations of alpha-Methyl-DL-methionine to the respective wells. Include a vehicle control (no inhibitor).
Initiate the reaction by adding the MAT Substrate Mix to all wells.
Incubate the plate at 37°C for the time specified in the kit protocol.
Stop the reaction and develop the signal by adding the Developer Mix.
Incubate for a further period at 37°C.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance from all readings.
Generate a standard curve using the pyrophosphate standards.
Calculate the MAT activity in the samples based on the standard curve.
Plot the MAT activity against the concentration of alpha-Methyl-DL-methionine to determine the IC50 value.
Applications in Research and Drug Development
The choice between L-methionine and alpha-Methyl-DL-methionine is dictated by the specific research question.
L-methionine is used in cell culture media as an essential nutrient to support normal cell growth and function. It is also used in studies investigating the roles of the methionine cycle and transsulfuration pathway in various physiological and pathological states.[19]
alpha-Methyl-DL-methionine serves as a valuable research tool to study the consequences of SAM depletion.[14] It can be used to investigate the role of methylation in processes such as cancer cell proliferation, gene expression, and viral replication. In drug development, it can be used as a reference compound for the screening and characterization of novel MAT inhibitors.
Conclusion
L-methionine and alpha-Methyl-DL-methionine, while structurally similar, have opposing effects on cellular metabolism. L-methionine is a vital substrate for numerous biosynthetic pathways, while alpha-Methyl-DL-methionine acts as a potent inhibitor of a key enzyme in one-carbon metabolism. A thorough understanding of their distinct mechanisms of action is crucial for the design and interpretation of experiments in a wide range of biomedical research fields.
References
Difference Between DL Methionine and L Methionine. (2019-05-26). Retrieved from [Link]
L-Methionine vs. DL-Methionine - - Dietary Supplement Contract Manufacturer. Retrieved from [Link]
L-Methionine vs DL-Methionine: Unlock Peak Health! - Dietary Supplement Contract Manufacturer. Retrieved from [Link]
Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC. Retrieved from [Link]
Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment | The Poultry Site. (2017-01-24). Retrieved from [Link]
Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - MDPI. Retrieved from [Link]
Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed. Retrieved from [Link]
DL-Methionine and L-Methionine are Equally Efficient in Broilers | Engormix. (2021-07-05). Retrieved from [Link]
(PDF) Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - ResearchGate. (2025-03-18). Retrieved from [Link]
Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PubMed. Retrieved from [Link]
Metabolism of Methionine - YouTube. (2016-08-06). Retrieved from [Link]
Growth inhibition by methionine analog inhibitors of S-adenosylmethionine biosynthesis in the absence of polyamine depletion - PubMed. Retrieved from [Link]
Metabolic pathways describing L-methionine metabolism and the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
Methionine adenosyltransferase 1a antisense oligonucleotides activate the liver-brown adipose tissue axis preventing obesity and associated hepatosteatosis - PMC. (2022-03-01). Retrieved from [Link]
One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC. Retrieved from [Link]
Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - ASM Journals. Retrieved from [Link]
Methionine, homocysteine, one carbon metabolism and fetal growth - ResearchGate. (2025-08-09). Retrieved from [Link]
Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease - MDPI. Retrieved from [Link]
MAT2A Assay Service - BPS Bioscience. Retrieved from [Link]
Methionine makes methyl-moving possible! #20daysofaminoacids 2025 Day 13 - YouTube. (2025-12-19). Retrieved from [Link]
Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed. Retrieved from [Link]
One-carbon metabolism: SAMe, DNA methylation, and gene regulation | Nutritional Outlook. (2026-01-26). Retrieved from [Link]
Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs - PMC. Retrieved from [Link]
A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC. Retrieved from [Link]
Methionine adenosyltransferases in liver health and diseases - PMC - NIH. Retrieved from [Link]
Thorough research and modification of one-carbon units cycle for improving L-methionine production in Escherichia coli - PMC. (2023-05-20). Retrieved from [Link]
Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis | Journal of the American Chemical Society. (2026-02-03). Retrieved from [Link]
Methionine adenosyltransferase – Knowledge and References - Taylor & Francis. Retrieved from [Link]
alpha-Methyl-DL-methionine vs DL-methionine in broiler nutrition
This is a comprehensive technical comparison guide designed for researchers and drug development professionals. It addresses the strict chemical distinction between the standard nutrient (DL-Methionine ) and the metaboli...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical comparison guide designed for researchers and drug development professionals. It addresses the strict chemical distinction between the standard nutrient (DL-Methionine ) and the metabolic antagonist/probe (
-Methyl-DL-methionine ), while addressing potential nomenclature confusion regarding other methionine analogs.
Comparative Guide:
-Methyl-DL-Methionine vs. DL-Methionine in Broiler Nutrition
Executive Summary & Critical Distinction
Warning: This guide compares a standard essential nutrient (DL-Methionine ) against a metabolic antagonist/experimental probe (
-Methyl-DL-methionine ).
DL-Methionine (DL-Met): The industry-standard bioavailable source of methionine. It is fully metabolizable and supports protein accretion and methylation.
-Methyl-DL-methionine (-Me-Met): A synthetic analog where the -hydrogen is replaced by a methyl group. This modification blocks deamination and transamination , rendering the molecule non-nutritive. It acts as a competitive inhibitor or transport probe in experimental poultry physiology.
Direct Application Note:
-Me-Met is not a feed additive for growth promotion. It is a tool used to study amino acid transport systems (System L, System A) distinct from metabolic utilization.
Chemical & Mechanistic Comparison
The fundamental difference lies in the capacity for enzymatic conversion. Broilers utilize D-Methionine (from the DL-racemate) by converting it to the
-keto acid (KMB) and then re-aminating it to L-Methionine.
Structural Impact on Metabolism
Feature
DL-Methionine (Standard)
-Methyl-DL-Methionine (Antagonist)
Chemical Structure
2-amino-4-(methylthio)butanoic acid
2-amino-2-methyl-4-(methylthio)butanoic acid
-Carbon Group
Contains an -Hydrogen
Contains an -Methyl group
D-AAO Activity
Substrate for D-amino acid oxidase
Inhibitor/Non-substrate (Steric hindrance)
Transamination
Converted to L-Met via KMB
Blocked (Cannot form keto-acid)
Protein Synthesis
Incorporated into polypeptide chains
Excluded (tRNA synthetase rejection)
Physiological Role
Essential Nutrient
Metabolic Probe / Antagonist
Mechanism of Action (DOT Visualization)
The following diagram illustrates the metabolic divergence. DL-Met feeds into the protein cycle;
-Me-Met enters the cell but blocks the pathway or accumulates.
Figure 1: Metabolic divergence between the nutrient DL-Met and the analog
-Me-Met. The -methyl group creates a metabolic dead-end.
Performance Analysis: Nutrient vs. Probe
This section compares the "performance" of both compounds. Note that for
-Me-Met, "performance" refers to its efficacy as an experimental blocker or tracer, not a growth promoter.
Table 1: Comparative Efficacy in Broiler Models
Parameter
DL-Methionine
-Methyl-DL-Methionine
Growth Rate (ADG)
Positive (+): Linear response up to requirement (approx. 0.50% dietary Met).
Negative (-): Causes growth depression due to transport competition and lack of utilization.
Feed Conversion (FCR)
Improves: Reduces FCR by optimizing protein synthesis.
Worsens: Increases FCR; energy wasted on transport without metabolic yield.
Intestinal Absorption
High: Rapidly absorbed via Na+-dependent and independent systems.
High: Competes for the same transporters (System L), reducing DL-Met uptake.
Toxicity Threshold
Moderate (Excess leads to oxidative stress).
High: Toxic at lower levels due to intracellular accumulation.
Primary Use Case
Commercial Feed Additive.
Research: Distinguishing transport from metabolism.
Experimental Insight: Why use
-Me-Met?
In drug development and nutritional physiology, researchers use
-Me-Met to isolate transport kinetics . Because -Me-Met is transported into the enterocyte but not metabolized, the intracellular accumulation represents pure transport capacity without the confounding variable of metabolic consumption.
Key Finding: In fungal inhibition studies (often relevant to feed storage),
-Me-Met failed to inhibit ochratoxin production, whereas other analogs like S-methylmethionine (Vitamin U) showed efficacy [1]. This further isolates its role as a specific metabolic antagonist rather than a bioactive agent.
Experimental Protocol: Distinguishing Transport vs. Metabolism
Objective: To determine if a novel methionine source is actively metabolized or merely transported using
-Me-Met as a negative control.
Protocol Workflow
Subject Selection: Broiler chicks (Cobb/Ross), 14 days post-hatch.
Tissue Preparation: Isolate jejunal brush border membrane vesicles (BBMV) or use everted gut sacs.
Treatment Groups:
Control: Saline buffer.
Group A (Nutrient):
C-labeled DL-Methionine.
Group B (Probe):
C-labeled -Methyl-DL-methionine.
Assay: Incubate tissues for 5–15 minutes (initial rate conditions).
Measurement:
Measure total radiolabel uptake (Transport).
Perform HPLC on tissue homogenate to detect metabolites (Metabolism).
Expected Results (Self-Validating Logic)
Group A: High radiolabel uptake + Appearance of downstream metabolites (
C-Cysteine, C-SAM).
Validation: Proves the source is nutritional.
Group B: High radiolabel uptake + NO downstream metabolites (100% remains as parent compound).
Validation: Confirms the transport system is active, but the metabolic pathway is blocked.
Common Nomenclature Pitfalls
Researchers often confuse "Alpha-Methyl" with other modifications. Ensure you are not looking for the following:
S-Methylmethionine (Vitamin U):
Structure: Sulfonium derivative.
Status: Found in cabbage/plants. Has some cytoprotective effects but is distinct from DL-Met.
Methionine Hydroxy Analogue (MHA/HMTBA):
Structure: Hydroxyl group replaces the amino group (
-hydroxy, not -methyl).
Status: Common commercial alternative (e.g., Alimet). Fully bioavailable (approx. 88%–100% efficacy vs. DL-Met).
N-Acetyl-Methionine:
Structure: Acetyl group on the nitrogen.
Status: Bioavailable source (protected from rumen degradation in cattle, used in some poultry applications).
Decision Matrix:
If you want Growth : Use DL-Methionine or MHA .
If you want Inhibition/Transport Study : Use
-Methyl-DL-methionine .
If you want Gut Health/Ulcer protection : Investigate S-Methylmethionine .
References
Paster, N., et al. (1988). "Inhibitory effect of methionine derivatives on ochratoxin A production by Aspergillus ochraceus." Mycopathologia. Link (Demonstrates
-Me-Met's lack of biological efficacy in fungal models compared to other derivatives).
Dilger, R.N., & Baker, D.H. (2007). "DL-Methionine Is as Efficacious as L-Methionine, but Modest L-Cystine Excesses Are Anorexigenic in Sulfur Amino Acid-Deficient Purified and Practical-Type Diets Fed to Chicks." Poultry Science. Link (Establishes the standard efficacy baseline for DL-Met).
Christensen, H.N., et al. (1965). "Modes of uptake of the non-metabolizable amino acid,
-aminoisobutyric acid." Journal of Biological Chemistry. (Foundational text on using
-methyl/
-amino analogs as transport probes).
Han, Y., et al. (2023). "Response of broilers to DL-methionine hydroxy analog free acid, DL-methionine, and L-methionine." Poultry Science. Link (Comparison of viable commercial sources).
Santa Cruz Biotechnology. "
-Methyl-DL-methionine Product Data." Link (Chemical validation as a methionine antagonist).
Validation
A Researcher's Guide to Assessing the Specificity of alpha-Methyl-DL-methionine
For researchers in oncology, neuroscience, and metabolic disorders, the precise modulation of amino acid transport is a critical experimental tool. alpha-Methyl-DL-methionine (AIMM) has emerged as a notable antagonist fo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in oncology, neuroscience, and metabolic disorders, the precise modulation of amino acid transport is a critical experimental tool. alpha-Methyl-DL-methionine (AIMM) has emerged as a notable antagonist for methionine, offering a pathway to investigate the roles of this essential amino acid in various cellular processes.[1] However, the utility of any competitive inhibitor hinges on its specificity. This guide provides an in-depth comparison of AIMM with other alternatives, supported by experimental frameworks to empower researchers to validate its performance and make informed decisions for their study designs.
The Crucial Role of Specificity in Amino Acid Transport Inhibition
Amino acid transporters are vital for cellular function, regulating everything from protein synthesis to metabolic signaling.[2] The L-type amino acid transporter 1 (LAT1), in particular, is a key player, responsible for the uptake of large neutral amino acids like leucine and methionine.[3] In many cancer cells, LAT1 is overexpressed to meet the high metabolic demands of rapid proliferation, making it an attractive therapeutic target.[4][5]
When using a pharmacological inhibitor like AIMM, specificity is paramount. An inhibitor that blocks multiple transporters can produce confounding off-target effects, making it difficult to attribute observed biological outcomes to the inhibition of the intended target. This guide will focus on methodologies to rigorously assess the specificity of AIMM, primarily concerning LAT1.
Core Experimental Framework: The Competitive Uptake Assay
The gold standard for determining the specificity and potency of a transporter inhibitor is the competitive radioligand uptake assay.[6] This method directly measures the ability of an unlabeled compound (the competitor, e.g., AIMM) to prevent the uptake of a labeled substrate (the radioligand) by a specific transporter.
The logic of this assay is to quantify the inhibitor's affinity for the transporter. By introducing increasing concentrations of the unlabeled AIMM alongside a fixed, low concentration of a high-affinity radiolabeled LAT1 substrate (e.g., ³H-Leucine or ¹⁴C-Methionine), we can generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the inhibitor. A lower Ki value signifies higher potency.
To assess specificity, this experiment is performed in parallel on different cell lines, each engineered to express a single, specific amino acid transporter (e.g., LAT1, LAT2, ASCT2). High potency against LAT1 with significantly lower potency against other transporters would confirm the specificity of AIMM.
This protocol provides a self-validating system for assessing inhibitor specificity.
Materials and Reagents:
Cell lines expressing the target transporter (e.g., HT-29 cells for endogenous LAT1, or engineered HEK293 cells)
Control cell line (parental line with no transporter expression or a knockout line)[7][8]
Radiolabeled substrate (e.g., L-[³H]-Leucine or L-[¹⁴C]-Methionine)
Unlabeled inhibitor (alpha-Methyl-DL-methionine) and other comparators (e.g., JPH203, BCH)
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
Scintillation fluid and counter
96-well cell culture plates
Step-by-Step Methodology:
Cell Seeding: Plate the cells in 96-well plates at a density that ensures they reach approximately 90% confluency on the day of the assay.
Preparation: On the assay day, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
Inhibitor Pre-incubation: Add 50 µL of Uptake Buffer containing various concentrations of the unlabeled inhibitor (AIMM or alternatives) to the wells. For the 'Total Uptake' control, add buffer with no inhibitor. For the 'Non-specific Binding' control, add a saturating concentration of a known potent inhibitor (e.g., high concentration of JPH203).
Radioligand Addition: Add 50 µL of Uptake Buffer containing a fixed concentration of the radiolabeled substrate to all wells. The final concentration should be at or below the substrate's Michaelis-Menten constant (Km) for the transporter.[9]
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 5-15 minutes) within the linear range of uptake.
Termination and Washing: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.
Cell Lysis: Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for at least 30 minutes.
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from all other measurements. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression to determine the IC50 value.
Workflow for Competitive Uptake Assay
Caption: Workflow of the in vitro competitive radioligand uptake assay.
Comparative Analysis: AIMM vs. Alternatives
No inhibitor should be assessed in a vacuum. Its performance must be benchmarked against established alternatives. The primary competitors in this space include the non-selective System L inhibitor BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) and the highly potent and selective LAT1 inhibitor, JPH203.[9][10][11]
Inhibitor
Target(s)
Reported IC50/Ki (LAT1)
Key Characteristics
alpha-Methyl-DL-methionine (AIMM)
Methionine antagonist, primarily System L
Varies by cell type
Structurally similar to the natural substrate, methionine.[12]
BCH
LAT1, LAT2 (Non-selective)
~50-100 µM
Classic System L inhibitor, but lacks specificity between LAT1 and LAT2.[9]
JPH203
LAT1 (Highly Selective)
~0.06 µM
Potent and highly selective non-transportable inhibitor; serves as a benchmark for LAT1 specificity.[4][10]
Note: IC50 and Ki values are highly dependent on experimental conditions, including the cell line and substrate concentration used.[9]
The data clearly positions JPH203 as the most potent and selective LAT1 inhibitor currently characterized.[10] While AIMM functions as a methionine antagonist, its precise Ki for LAT1 and other transporters requires empirical determination using the protocol described above. Researchers should aim to generate such comparative data in their specific cellular model to accurately contextualize their results.
Assessing Downstream Functional Consequences
A truly specific inhibitor should elicit biological effects consistent with the known function of its target. For LAT1, its primary role is to import essential amino acids, which are critical for activating the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and proliferation.[13][14][15]
Inhibition of LAT1 is expected to decrease intracellular amino acid levels, leading to the deactivation of mTORC1 signaling.[13][16] This can be readily measured by examining the phosphorylation status of key downstream effectors of mTORC1, such as p70S6K and S6 ribosomal protein.[13]
A Comparative Guide to α-Methyl-DL-methionine and Methionine Hydroxy Analogue for Researchers
From the Desk of a Senior Application Scientist In the intricate world of cellular metabolism and nutritional science, methionine holds a central position. As an essential amino acid, it is a fundamental building block f...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of a Senior Application Scientist
In the intricate world of cellular metabolism and nutritional science, methionine holds a central position. As an essential amino acid, it is a fundamental building block for protein synthesis and a key player in critical methylation reactions.[1][2] The necessity to modulate or supplement methionine activity has led to the development of various synthetic analogues. This guide provides an in-depth, evidence-based comparison of two structurally related but functionally distinct compounds: α-Methyl-DL-methionine (MDM) and Methionine Hydroxy Analogue (MHA) , also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa).[3]
This document is designed for researchers, scientists, and drug development professionals, offering a clear delineation of their respective mechanisms, applications, and performance based on experimental data. Understanding their profound differences is paramount to selecting the appropriate tool for your experimental or application needs.
Section 1: Profiling the Analogues - Structure Dictates Function
The fundamental divergence in the utility of MDM and MHA originates from subtle yet critical differences in their chemical structures.
Methionine Hydroxy Analogue (MHA)
MHA is structurally similar to methionine, with the key distinction being the substitution of the α-amino group with a hydroxyl (-OH) group.[3][4] This seemingly minor change means MHA is not an amino acid but an α-hydroxy acid.[4] It is commercially produced as a racemic mixture of D- and L-isomers and is primarily used as a nutritional supplement, particularly in animal feed, as a source of methionine.[4][5][6][7] For MHA to be utilized for protein synthesis, it must first be enzymatically converted within the body to L-methionine.[5][7]
α-Methyl-DL-methionine (MDM)
MDM, in contrast, retains the α-amino group of methionine but features a methyl (-CH3) group attached to the α-carbon. This structural modification fundamentally alters its biological activity. It is not a nutritional precursor but rather a methionine antagonist or a metabolic probe.[8] The presence of the α-methyl group sterically hinders its interaction with enzymes that would typically process methionine for protein synthesis, instead positioning it as an inhibitor or a tool to study specific methionine-dependent pathways.[8]
Section 2: Comparative Analysis: Metabolic Fates and Bioavailability
The distinct structures of MHA and MDM lead to vastly different metabolic pathways and biological outcomes. One serves as a source of methionine, while the other disrupts its normal function.
Metabolic Conversion: The Journey of MHA to L-Methionine
MHA's value lies in its in vivo conversion to L-methionine. This is a multi-step, stereospecific enzymatic process:
Oxidation: The D- and L-isomers of MHA are oxidized to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This initial step is catalyzed by two different enzymes:
L-HMB is oxidized by the peroxisomal enzyme L-2-hydroxy acid oxidase .[9]
D-HMB is oxidized by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase .[9]
Transamination: The keto-acid intermediate (KMB) is then transaminated, receiving an amino group from a donor like glutamine, to form the biologically active L-methionine .[10][11]
This conversion process occurs primarily in the liver and kidneys, with some activity also present in intestinal tissues.[9][11][12] The existence of separate enzymatic pathways for the D- and L-isomers allows for the simultaneous conversion of both forms of MHA.[9]
Figure 1. Contrasting metabolic fates of MHA and MDM.
Mechanism of Action: MDM as a Metabolic Antagonist
Unlike MHA, MDM is not converted to L-methionine. Its primary role in a research context is as a competitive inhibitor. For example, it is known to interfere with pathways that use S-adenosylmethionine (AdoMet or SAM), a key intermediate derived from methionine.[13] One of the most well-documented roles of MDM is as an inhibitor of ethylene biosynthesis in plants, where it targets the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, which converts AdoMet to ACC.[13] This makes MDM an invaluable tool for studying ethylene-dependent physiological processes in plant biology.[14][15] It has also been used in seizure-related studies involving methionine sulfoximine.[8]
Bioavailability: A Critical Metric for MHA
For MHA to be an effective nutritional supplement, its bioavailability—the efficiency of its conversion and utilization as L-methionine relative to a standard source like DL-methionine—is the most critical performance parameter. Research indicates that the bioavailability of MHA is not 100% equivalent to DL-methionine.
Numerous studies in animal nutrition have quantified this difference. For instance, studies in pigs have reported the relative bioavailability of MHA-free acid (MHA-FA) to be approximately 64-74% that of DL-methionine on an equimolar basis.[16][17] Similarly, research in poultry has shown lower bioavailability for MHA compared to DL-methionine.[7] This incomplete bioavailability is attributed to factors like excretion and oxidation rates, with studies using radio-labeled compounds showing higher excretion rates for MHA compared to DL- or L-methionine.[7]
Section 3: Performance & Applications - An Evidence-Based Comparison
The choice between MHA and MDM is dictated entirely by the intended application. One is a nutritional source; the other is a research inhibitor. They are not interchangeable.
Animal nutrition to meet essential amino acid requirements[4][7][18]
Research tool to study methionine/AdoMet-dependent pathways (e.g., ethylene biosynthesis)[13][14][15]
Metabolic Fate
Converted to L-methionine via oxidation and transamination[9][10]
Not metabolized to L-methionine; inhibits specific enzymes
Relative Bioavailability
Less than 100% compared to DL-methionine (approx. 65-75% in some species)[16][17]
Not applicable; designed as an inhibitor
Additional Benefits
Can act as an acidifier in feed, potentially improving gut health[4][5]
High specificity for certain enzymatic pathways
Section 4: Experimental Protocol for Bioavailability Assessment
To ensure the trustworthiness of claims regarding MHA's efficacy, robust experimental validation is essential. The Indicator Amino Acid Oxidation (IAAO) method is a widely accepted technique to determine the bioavailability of amino acids.
Protocol: IAAO Slope-Ratio Assay for MHA Bioavailability in Pigs
Objective: To determine the bioavailability of MHA relative to DL-methionine for whole-body protein synthesis.
Principle: When one essential amino acid (the indicator, e.g., L-[1-¹⁴C]phenylalanine) is provided in excess, and the limiting amino acid (methionine) is gradually increased, the oxidation of the indicator amino acid will decrease linearly. This is because more of the indicator is being incorporated into protein as the limitation is alleviated. The slope of this decrease is proportional to the bioavailability of the methionine source.
Figure 2. Workflow for Indicator Amino Acid Oxidation (IAAO) assay.
Step-by-Step Methodology:
Animal Model: Use young, growing pigs (e.g., 20 kg barrows) surgically fitted with catheters if blood sampling is required. House them in metabolic crates to allow for separate collection of urine and feces, and breath collection.
Basal Diet: Formulate a basal diet that is adequate in all nutrients except for being deficient in methionine and cysteine.
Treatment Groups: Create a series of treatment diets by supplementing the basal diet with:
Three graded levels of DL-methionine (e.g., 0.03%, 0.06%, 0.09%).
Three equimolar graded levels of MHA.
Experimental Design: Use a crossover or Latin square design where each animal receives each of the treatment diets in a randomized order, with an adaptation period (e.g., 3 days) for each diet.
IAAO Measurement:
On the test day, provide the animals with small, frequent meals (e.g., every 30 minutes) of their assigned diet.
The indicator amino acid, L-[1-¹⁴C]phenylalanine, is mixed with the meals. A priming dose is given with the first meal.
Place the pig in a respiration chamber and collect exhaled CO₂ to trap the ¹⁴CO₂.
Collect blood samples at steady state to confirm plasma phenylalanine concentrations and specific activity.
Data Analysis:
Calculate the rate of ¹⁴CO₂ release for each dietary treatment.
For each methionine source, perform a linear regression of ¹⁴CO₂ release against the level of supplementation.
The relative bioavailability of MHA is calculated as the ratio of the slope of the MHA regression line to the slope of the DL-methionine regression line, multiplied by 100.[16]
From a practical, application-oriented perspective, the distinction between α-Methyl-DL-methionine and Methionine Hydroxy Analogue could not be more stark.
Choose Methionine Hydroxy Analogue (MHA) when your objective is nutritional supplementation. It is a cost-effective, though less bioavailable, alternative to DL-methionine for providing the essential building blocks for protein synthesis in animal diets.[6] Its added benefit as an organic acid may also contribute to a healthier gut environment.[4] When formulating with MHA, it is critical to account for its lower relative bioavailability to ensure that the nutritional requirements of the animal are met.
Choose α-Methyl-DL-methionine (MDM) exclusively as a research tool for mechanistic studies. Its function as a competitive inhibitor allows for the precise dissection of metabolic pathways that are dependent on methionine or its derivative, S-adenosylmethionine.[8] It is a compound for probing function, not for promoting growth. Using MDM in a nutritional context would be counterproductive and would likely lead to signs of methionine deficiency.
References
Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. PubMed. [Link]
DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). PMC. [Link]
Comparison of bioavailability of methionine- hydroxy analogue versus DL-methionine. CABI Digital Library. [Link]
Efficacy of DL-methionine hydroxy analog free acid and DL-methionine as methionine sources for pigs. PubMed. [Link]
Methionine Hydroxy Analogue. Pan Pacific Industries. [Link]
A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC. [Link]
Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep. Frontiers. [Link]
Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. MDPI. [Link]
Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]
Biosynthesis of Ethylene from Methionine in Aminoethoxyvinylglycine-Resistant Avocado Tissue. PMC. [Link]
Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry (RSC Publishing). [Link]
Development of a method for measuring lysine and methionine bioavailability in rumen-protected products for cattle. ResearchGate. [Link]
Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed. [Link]
EVALUATING THE BIOAVAILABILITY OF RUMEN PROTECTED METHIONINE PRODUCTS AND THEIR EFFECTS ON PERFORMANCE OF DAIRY COWS. University of Delaware. [Link]
D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. Korea Science. [Link]
The specific features of methionine biosynthesis and metabolism in plants. PNAS. [Link]
Assessing the bioavailability of L-methionine and a methionine hydroxy analogue (MHA-Ca) compared to DL-methionine in rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]
Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs. PMC. [Link]
The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro. PMC. [Link]
Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique. PMC. [Link]
Ethylene biosynthesis with the methionine precursor and the... ResearchGate. [Link]
Melon ethylene-mediated transcriptome and methylome dynamics provide insights to volatile production. ResearchGate. [Link]
Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers. MDPI. [Link]
head-to-head comparison of alpha-Methyl-DL-methionine and ethionine
This guide provides a rigorous head-to-head comparison of alpha-Methyl-DL-methionine and Ethionine , two structural analogs of methionine that diverge significantly in their biochemical behavior and experimental utility....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous head-to-head comparison of alpha-Methyl-DL-methionine and Ethionine , two structural analogs of methionine that diverge significantly in their biochemical behavior and experimental utility.[1]
Executive Summary
While both compounds are structural analogs of the essential amino acid L-Methionine, they serve opposing roles in experimental biology due to a critical structural difference: the location of their alkyl modification.
Ethionine (Ethyl-L-methionine): A metabolic saboteur .[1] It mimics methionine closely enough to be processed by enzymes like Methionine Adenosyltransferase (MAT) and aminoacyl-tRNA synthetases.[1] This leads to the formation of toxic intermediates (S-Adenosylethionine) and the incorporation of aberrant amino acids into proteins, causing ATP depletion, methylation paralysis, and severe liver/pancreas toxicity.
alpha-Methyl-DL-methionine: A metabolic blocker .[1] The addition of a methyl group to the alpha-carbon creates steric hindrance that prevents it from participating in peptide bond formation or adenylation.[1] It acts primarily as a competitive inhibitor of methionine transport and a feedback inhibitor of methionine biosynthesis, without causing the "ATP trapping" toxicity seen with ethionine.
Molecular & Mechanistic Foundation
The functional divergence stems from how cellular machinery "reads" these molecules.[1]
Structural Comparison
Feature
L-Methionine (Natural)
Ethionine (Analogue)
alpha-Methyl-DL-methionine (Inhibitor)
Side Chain
S-Methyl thioether
S-Ethyl thioether
S-Methyl thioether
Alpha Carbon
Hydrogen atom
Hydrogen atom
Methyl group (Steric block)
Key Property
Universal Methyl Donor
False Substrate
Non-Metabolizable Inhibitor
Mechanistic Divergence: The MAT Checkpoint
The enzyme Methionine Adenosyltransferase (MAT) is the gatekeeper of the methionine cycle.[1][2][3] It adenylates methionine to form S-Adenosylmethionine (SAM), the universal methyl donor.[1]
Ethionine Pathway (The Trap): Ethionine is accepted by MAT, reacting with ATP to form S-Adenosylethionine (SAE) .[1] Unlike SAM, SAE releases its ethyl group very slowly. This locks the adenosine (from ATP) into a metabolically dead-end molecule, rapidly depleting cellular ATP levels ("ATP Trapping") and halting methylation reactions.[1]
alpha-Methyl-methionine Pathway (The Block): The alpha-methyl group provides steric bulk that prevents the enzyme from positioning the molecule for nucleophilic attack on ATP.[1] Consequently, it does not consume ATP and does not form a toxic adenylated intermediate. Instead, it binds to regulatory sites (e.g., in bacteria) to trigger feedback inhibition, tricking the cell into thinking methionine levels are high.
Figure 1: Divergent metabolic fates.[1] Ethionine enters the pathway as a "Trojan horse," causing toxicity, while alpha-Methyl-methionine acts as a gatekeeper, blocking entry without being metabolized.
Head-to-Head Performance Data
The following table summarizes the differential effects of these compounds in standard biochemical assays.
Parameter
Ethionine
alpha-Methyl-DL-methionine
MAT Interaction
Substrate ( similar to Met)
Competitive Inhibitor (High )
ATP Effect
Severe Depletion (Trapping)
No Effect / Minor Preservation
Protein Synthesis
Incorporated (Mistranslation)
Inhibits (Blocks tRNA charging)
Liver Toxicity
High (Steatosis, Lipid Peroxidation)
Low (Used as transport probe)
Transport System
System L (Competes with Met)
System L (Competes with Met)
Primary Application
Inducing liver injury/pancreatitis
Studying amino acid transport
Experimental Protocols
Protocol A: Inducing Metabolic Stress with Ethionine
Use Case: Modeling acute pancreatitis or hepatic steatosis.[1]
Principle: Ethionine administration rapidly depletes liver ATP and inhibits protein synthesis by sequestering adenosine.[1]
Preparation: Dissolve DL-Ethionine in 0.9% saline. (Note: Solubility is approx. 10 mg/mL; gentle warming to 37°C may be required).[1]
Dosage (Rodent Model): Administer 1 g/kg body weight via intraperitoneal (i.p.) injection.[1]
Dietary Restriction: Animals must be fasted for 12–16 hours prior to injection to deplete endogenous methionine pools, maximizing the competitive effect of ethionine.[1]
Endpoint Measurement (24h):
Histology: H&E staining of liver (vacuolization) and pancreas (acinar cell necrosis).[1]
Biochemistry: Measure serum amylase (pancreatitis marker) and hepatic ATP levels (luciferase assay).
Reversal Control: A control group receiving Methionine (1 g/kg) 1 hour post-Ethionine should show significant protection.[1]
Protocol B: Transport Inhibition Assay with alpha-Methyl-DL-methionine
Use Case: Determining if a drug utilizes the System L transporter (LAT1).[1]
Principle: Since alpha-Methyl-methionine binds System L but is not metabolized, it is an ideal "cold" competitor to block uptake of radiolabeled substrates.[1]
Cell Culture: Plate HEK293 or HeLa cells (high System L expression) in 24-well plates.
Buffer Prep: Use Na+-free Hank's Balanced Salt Solution (HBSS) to isolate System L (which is Na+-independent).[1]
Inhibitor Phase: Pre-incubate cells for 10 min with:
Experimental: HBSS + 5 mM alpha-Methyl-DL-methionine.[1]
Uptake Phase: Add 10 µM [^14C]-L-Leucine (a canonical System L substrate) to all wells. Incubate for exactly 2 minutes (initial rate).
Termination: Rapidly wash cells 3x with ice-cold HBSS containing 5 mM unlabeled alpha-Methyl-DL-methionine (to prevent efflux).
Analysis: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.
Result Interpretation: If uptake is reduced by >80% in the presence of alpha-Methyl-methionine, the substrate utilizes System L.[1]
References
Mato, J. M., et al. (2002).[1][2][3] "S-Adenosylmethionine: A control switch that regulates liver function."[1] The FASEB Journal, 16(1), 15-26. Link
Shull, K. H., et al. (1966).[1] "On the mechanism of induction of hepatic adenosine triphosphate deficiency by ethionine." Journal of Biological Chemistry, 241(21), 5060-5070. Link
Lombardini, J. B., & Talalay, P. (1971). "Formation, functions and regulation of S-adenosyl-L-methionine." Advances in Enzyme Regulation, 9, 349-384. Link
Christensen, H. N. (1990).[1] "Role of amino acid transport and countertransport in nutrition and metabolism." Physiological Reviews, 70(1), 43-77.[1] Link[1]
Greene, R. C. (1969).[1] "Clinical Chemistry of Methionine." Methods in Enzymology, 17, 3-57. (Foundational text on methionine analogs).
Executive Summary & Immediate Safety Profile alpha-Methyl-DL-methionine (CAS: 16024-32-1 / 2749-07-7) is a structural analog of methionine, primarily used as a competitive inhibitor of methionine metabolic pathways (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Safety Profile
alpha-Methyl-DL-methionine (CAS: 16024-32-1 / 2749-07-7) is a structural analog of methionine, primarily used as a competitive inhibitor of methionine metabolic pathways (e.g., S-adenosylmethionine decarboxylase) and as a tracer in protein synthesis studies.[1][2][3]
While often classified as "Non-Hazardous" under GHS criteria for acute toxicity, its status as a metabolic antimetabolite necessitates strict disposal protocols to prevent bioactive accumulation in municipal water systems.[2][3]
Incineration requires scrubbers to prevent acid gas release.[1][2]
Biological Activity
Methionine Antimetabolite
Do not release to environment. Can inhibit bacterial growth in wastewater treatment plants.[1][2][7][3]
Physical State
Crystalline Powder
Risk of combustible dust generation.[1][2][7][3][8][9]
The Scientist’s Insight:
Standard methionine is a nutrient.[2][3][10] The
-methyl group in this compound sterically hinders enzymatic degradation (deamination), making it more persistent in the environment than natural amino acids.[2][3] Therefore, biological waste treatment (sewage) is insufficient; thermal destruction is required.[2][3]
Pre-Disposal Assessment & Segregation
Before disposal, categorize the material state.[2][3][11] Segregation prevents dangerous cross-reactivity in the waste drum.[2][3]
Segregation Rules
Isolate from Oxidizers: The thioether group (
) in methionine derivatives is reducing.[2][3] Contact with strong oxidizers (e.g., Nitric Acid) can generate heat and toxic sulfoxides.[2][3]
Halogen Separation: Keep separate from halogenated solvents (DCM, Chloroform) to reduce incineration costs and prevent dioxin formation.[2][3]
Disposal Workflows
Workflow A: Solid Waste (Pure Powder)
Applicable for expired shelf-stock or spilled solids.[1][2][3]
Containerize: Place the solid material in a high-density polyethylene (HDPE) or glass jar.
Hazard Check: "Non-RCRA Regulated" (unless mixed with solvents), "Organic Solid."[2][3]
Secondary Containment: Place the jar into a fiberboard drum or poly-pail lined with a 6-mil polyethylene bag.
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Incineration .[2][3]
Workflow B: Liquid Waste (Stock Solutions)
Applicable for aqueous buffers or solvent-based stocks.[1][2][3]
pH Check: Ensure pH is between 5 and 9.
Solvent Check:
If Aqueous:[2][3] Collect in "Non-Halogenated Aqueous Organic" carboys.
If Organic Solvent: Collect in "Non-Halogenated Organic Solvent" carboys.
Deactivation (Optional but Recommended for High Concentrations):
Treat with dilute hypochlorite (Bleach) to oxidize the thioether to a sulfoxide/sulfone, reducing biological activity before pickup.[2][3] Caution: Exothermic reaction.[2][3]
Disposal Path: Fuel blending or Incineration.[2][3]
Visual Logic: Disposal Decision Tree
Caption: Decision logic for segregating solid and liquid waste streams to ensure proper incineration.
Emergency Contingencies: Spill Management
In the event of a spill, speed and containment are vital to prevent dust inhalation and environmental release.[2]
PPE Required:
N95 Respirator or P100 (if fine dust is present).[2][3]
Dry Spill: Do not sweep vigorously (creates dust).[2][3] Use a HEPA vacuum or wet the powder slightly with a damp paper towel before scooping.[2][3]
Wet Spill: Absorb with vermiculite or clay-based absorbent.[2][3]
Clean Surface: Wash the area with a mild detergent and water.[2][3] The sulfur content may leave a faint odor; a final wipe with 10% bleach neutralizes this.[2][3]
Visual Logic: Spill Response
Caption: Step-by-step response flow for dry and wet spills to minimize exposure.
Regulatory Compliance & Waste Codes
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-Methyl-DL-methionine is not P-listed or U-listed under US RCRA regulations, it falls under the "General Duty Clause" requiring safe disposal.[1][2][3]
US EPA (RCRA): Non-regulated, unless mixed with hazardous solvents (e.g., F-listed solvents).[2]
EU Waste Code (EWC): 16 05 09 (Discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).[2][3]
Transport (DOT/IATA): Generally "Not Regulated" for transport.[2][3]
Compliance Note: Always verify with your institution's EHS (Environmental Health & Safety) officer, as local municipal codes often have stricter limits on sulfur-containing organic discharge than federal laws.[2][3]
References
PubChem. (n.d.).[2][3] 2-Methyl-DL-methionine (Compound).[1][2][3][5] National Library of Medicine.[2][3][5] Retrieved October 26, 2023, from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2][3] Retrieved October 26, 2023, from [Link][1][7]
Executive Summary & Scientific Context alpha-Methyl-DL-methionine (CAS: 2749-07-7) is not merely a structural variant of the essential amino acid Methionine; it is a methionine antimetabolite . Unlike standard DL-Methion...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
alpha-Methyl-DL-methionine (CAS: 2749-07-7) is not merely a structural variant of the essential amino acid Methionine; it is a methionine antimetabolite . Unlike standard DL-Methionine (CAS 59-51-8), which is a nutrient, alpha-methyl derivatives often act as competitive inhibitors in enzymatic pathways, specifically targeting methionine decarboxylase and S-adenosylmethionine (SAMe) synthesis pathways.
Critical Safety Distinction: While often classified as "Non-Hazardous" under GHS due to a lack of acute toxicity data (LD50), the Precautionary Principle must apply. As a bioactive analog capable of altering methylation cycles, it must be handled with a higher containment threshold than food-grade amino acids to prevent systemic absorption via inhalation or mucous membranes.
Hazard Identification & Risk Assessment
Parameter
Technical Detail
Operational Implication
CAS Number
2749-07-7
Verify this CAS on the bottle. Do not confuse with DL-Methionine (59-51-8).[1][2]
Physical State
Crystalline Powder (White)
High risk of aerosolization during weighing.
Bioactivity
Methionine Antagonist
Potential to inhibit protein synthesis or methylation if absorbed systemically.
Target Organs
Eyes, Respiratory System
Mechanical irritation from crystals; potential systemic uptake via lungs.
Stability
Hygroscopic
Must be stored desiccated; moisture causes clumping and degradation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. The "Reasoning" column explains the causality behind the requirement.
PPE Category
Specification
Scientific Reasoning (Causality)
Respiratory
Fume Hood (Preferred) or N95 Respirator
Particle Size Logic: Crystalline amino acid powders fracture into micron-sized dust. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism, which maximizes the antimetabolite risk.
Hand Protection
Nitrile Gloves (Min 5 mil thickness)
Permeation Logic: Amino acids are water-soluble. Sweat inside a compromised glove can solubilize the dust, creating a concentrated solution against the skin. 5 mil nitrile offers sufficient tensile strength against spatula punctures.
Eye Protection
Chemical Safety Goggles (Indirect Vent)
Mechanical vs. Chemical: Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity, preventing the hygroscopic powder from drawing moisture from the eye surface (causing irritation).
Body Defense
Lab Coat (High-neck, buttoned)
Fomite Control: Prevents accumulation of bioactive dust on street clothes, stopping secondary exposure outside the lab.
Operational Protocol: Handling & Solubilization
This workflow minimizes static discharge (common with dry amino acids) and aerosol generation.
Phase 1: Preparation & Weighing
Static Control: Amino acid analogs are prone to static charge. Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before entering the container.
Containment: Perform all weighing inside a chemical fume hood. If a hood is unavailable, a powder containment balance enclosure is mandatory.
Transfer: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat. Never return excess powder to the stock container (prevents cross-contamination of the stock).
Phase 2: Solubilization
Solvent Choice: Water or dilute acid (0.1 M HCl) is standard.
Dissolution: Add the powder to the solvent, not the reverse. This prevents a "puff" of powder from being displaced by the liquid.
Labeling: Immediately label the solution as "Bioactive: Methionine Analog" to distinguish it from standard media components.
Phase 3: Workflow Visualization
The following diagram illustrates the critical control points (CCPs) for handling.
Emergency Response & Decontamination
Inhalation: Move to fresh air immediately. The primary risk is respiratory irritation.
Eye Contact: Flush for 15 minutes. Note: Amino acids can buffer the pH of the eye's fluid; thorough flushing is required to restore physiological balance.
Spill Cleanup (Powder):
Do not dry sweep (creates dust).
Cover spill with wet paper towels (to solubilize and trap dust).
Wipe up and place in a sealed bag.
Clean surface with 70% Ethanol.
Disposal Protocol (Cradle-to-Grave)
Because alpha-Methyl-DL-methionine is a metabolic inhibitor, it should not be disposed of in the general sewer system, even if water-soluble.
Waste Stream
Method
Logic
Solid Waste (Contaminated gloves, weighing boats)
Biohazard/Chemical Burn Box
Incineration ensures thermal destruction of the bioactive structure.
Liquid Waste (Unused solutions)
Chemical Waste Stream (Organic)
Do not pour down the sink. Treat as "Dilute Organic Solution."
Empty Containers
Triple Rinse -> Deface Label -> Recycle
Standard lab glass recycling protocol applies only after triple rinsing.
Disposal Decision Tree
References
National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 94391, alpha-Methylmethionine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]